molecular formula C6H14N2OS2 B2697355 2,2-Bis(ethylsulfanyl)acetohydrazide CAS No. 183474-72-8

2,2-Bis(ethylsulfanyl)acetohydrazide

Cat. No.: B2697355
CAS No.: 183474-72-8
M. Wt: 194.31
InChI Key: OBFGBSJCCFXPRI-UHFFFAOYSA-N
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Description

2,2-Bis(ethylsulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C6H14N2OS2 and its molecular weight is 194.31. The purity is usually 95%.
BenchChem offers high-quality 2,2-Bis(ethylsulfanyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(ethylsulfanyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-bis(ethylsulfanyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGBSJCCFXPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NN)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Bis(ethylsulfanyl)acetohydrazide: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,2-Bis(ethylsulfanyl)acetohydrazide, a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established chemical principles and data from structurally related analogs to present a scientifically grounded exploration of its core attributes. We will delve into its chemical architecture, propose a robust synthetic pathway, predict its key physicochemical properties, and discuss its potential applications, particularly within the realm of drug discovery.

Molecular Structure and Inferred Reactivity

2,2-Bis(ethylsulfanyl)acetohydrazide is a carbohydrazide where one hydrogen of hydrazine is substituted by a 2,2-bis(ethylsulfanyl)acetyl group. The central reactivity of this molecule is dictated by the hydrazide functional group (-CONHNH₂), which is a versatile precursor in organic synthesis.[1][2] The presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group allows for a wide range of chemical transformations, most notably condensation reactions with aldehydes and ketones to form hydrazones.[2][3]

The thioacetal group (bis(ethylsulfanyl)) is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, which is a key consideration in reaction planning. The ethyl groups contribute to the molecule's lipophilicity.

Figure 1: Chemical Structure of 2,2-Bis(ethylsulfanyl)acetohydrazide

Proposed Synthesis Pathway

The synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide can be logically approached through a two-step process starting from 2,2-bis(ethylsulfanyl)acetaldehyde. This method is analogous to well-established procedures for synthesizing other acetohydrazide derivatives.[1][4][5]

G start 2,2-Bis(ethylsulfanyl)acetaldehyde intermediate Ethyl 2,2-bis(ethylsulfanyl)acetate start->intermediate 1. Oxidation (e.g., KMnO₄) 2. Esterification (Ethanol, H₂SO₄) product 2,2-Bis(ethylsulfanyl)acetohydrazide intermediate->product Hydrazinolysis (Hydrazine Hydrate)

Figure 2: Proposed Synthetic Workflow for 2,2-Bis(ethylsulfanyl)acetohydrazide

Experimental Protocol:

Step 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate

  • Oxidation: 2,2-Bis(ethylsulfanyl)acetaldehyde is first oxidized to 2,2-bis(ethylsulfanyl)acetic acid. A suitable oxidizing agent, such as potassium permanganate or Jones reagent, can be employed under controlled temperature conditions to prevent over-oxidation.

  • Esterification: The resulting carboxylic acid is then esterified. The crude 2,2-bis(ethylsulfanyl)acetic acid is dissolved in an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl 2,2-bis(ethylsulfanyl)acetate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

  • Hydrazinolysis: The purified ethyl 2,2-bis(ethylsulfanyl)acetate is dissolved in ethanol. An excess of hydrazine hydrate (typically 2-3 equivalents) is added dropwise to the solution at room temperature.[5]

  • Reaction: The reaction mixture is then refluxed for 4-6 hours. The formation of the hydrazide is often indicated by the precipitation of the product as the reaction progresses.[6]

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2,2-Bis(ethylsulfanyl)acetohydrazide.

Predicted Physicochemical Properties

While experimental data is not directly available, the properties of 2,2-Bis(ethylsulfanyl)acetohydrazide can be inferred from its constituent parts and related molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₄N₂OS₂Based on chemical structure
Molecular Weight 194.32 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidSimilar acetohydrazide derivatives are typically solids.[3]
Melting Point Moderately highThe presence of hydrogen bonding in the hydrazide group will likely result in a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO); sparingly soluble in water.The hydrazide group imparts some polarity, while the ethyl and thioether groups increase lipophilicity.
Stability Stable under normal conditions; hygroscopic.Hydrazides can be sensitive to moisture.[7] It should be stored away from strong oxidizing agents.[3]

Potential Applications in Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities.[8] By extension, 2,2-Bis(ethylsulfanyl)acetohydrazide serves as a promising scaffold for the synthesis of novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: Many acetohydrazide derivatives have demonstrated significant antimicrobial and antifungal properties.[3][8] The 2,2-bis(ethylsulfanyl)acetohydrazide core can be reacted with various aromatic and heterocyclic aldehydes to create a library of hydrazones for screening against bacterial and fungal strains.

  • Anticancer and Antitumor Agents: The hydrazide-hydrazone scaffold is a common feature in compounds with antiproliferative and antitumor activities.[3][8] The lipophilic nature of the bis(ethylsulfanyl) group may enhance cell membrane permeability, a desirable trait for cytotoxic agents.

  • Anticonvulsant and Anti-inflammatory Activity: Various substituted hydrazides have been investigated for their potential as anticonvulsant and anti-inflammatory drugs.[8]

The primary synthetic utility of 2,2-Bis(ethylsulfanyl)acetohydrazide lies in its role as a precursor for more complex heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles, which are also important pharmacophores.[1]

Conclusion

2,2-Bis(ethylsulfanyl)acetohydrazide is a molecule with considerable, yet largely unexplored, potential. Based on the established chemistry of related compounds, a reliable synthetic route is proposed, and its key properties are predicted. Its structural features, particularly the reactive hydrazide moiety, make it a valuable building block for combinatorial chemistry and the development of novel heterocyclic compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its utility in medicinal chemistry and drug discovery.

References

  • Li, Y., et al. (2020). The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. RSC Advances. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (1-phenyl-ethylidene)-hydrazide. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Singh, P., et al. (2015). Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. Biomedical and Pharmacology Journal. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2,2-bis(ethylsulfanyl)propanal. Retrieved from [Link]

  • Lee, S. M., et al. (2019). 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid. Molbank. Available at: [Link]

  • Pharmaffiliates. (n.d.). (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]

  • Mohammed, M. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

  • ResearchGate. (n.d.). Chemical diagram for 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid (1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: 2,2-Bis(ethylsulfanyl)acetohydrazide in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2,2-bis(ethylsulfanyl)acetohydrazide (also referred to as di(ethylthio)acethydrazide), a specialized building block in medicinal chemistry. Unlike simple acetohydrazides, this molecule contains a dithioacetal moiety —a "masked" form of the aldehyde functionality. This dual nature allows it to serve as a stable platform for constructing nitrogen-rich heterocycles (triazoles, oxadiazoles, pyrazoles) while retaining a lipophilic side chain that can influence the pharmacokinetic profile of drug candidates or be deprotected later to access formyl-substituted heterocycles.

Part 1: The Precursor Profile & Synthesis

Compound Identity:

  • IUPAC Name: 2,2-Bis(ethylsulfanyl)acetohydrazide

  • Chemical Formula:

    
    
    
  • Functional Core: Hydrazide (

    
    ) + Dithioacetal (
    
    
    
    )
Synthetic Logic

The synthesis requires a nucleophilic substitution of a dichloro-substrate followed by hydrazinolysis. The choice of ethyl dichloroacetate as the starting material is preferred over dichloroacetic acid to avoid competitive acid-base side reactions during the thiolation step.

Validated Protocol

Step 1: Formation of Ethyl 2,2-bis(ethylsulfanyl)acetate

  • Reagents: Ethyl dichloroacetate (1.0 eq), Ethanethiol (2.2 eq), Piperidine (Cat.), Benzene or Toluene (Solvent).

  • Procedure:

    • Dissolve ethyl dichloroacetate in benzene.

    • Add ethanethiol (Caution: Stench).

    • Add catalytic piperidine dropwise.

    • Reflux for 4–6 hours. The reaction is driven by the precipitation of piperidine hydrochloride (if piperidine is used in stoichiometric amounts) or simply by thermodynamic stability.

    • Workup: Wash with water, dry over

      
      , and distill under reduced pressure.
      

Step 2: Hydrazinolysis to the Target Precursor [1]

  • Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (from Step 1), Hydrazine hydrate (99%, 2.0 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve the dithio-ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at

      
       to control exotherm.
      
    • Stir at Room Temperature (RT) for 1 hour, then reflux for 2–3 hours.

    • Isolation: Concentrate the solvent. The product usually crystallizes upon cooling. Recrystallize from ethanol/water.[2]

Critical Safety Note: Ethanethiol has an extremely low odor threshold and is toxic. All reactions in Step 1 must be performed in a high-efficiency fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

Part 2: Divergent Heterocyclic Synthesis

The hydrazide group is the primary reactive center. The dithioacetal tail remains stable under the basic and acidic conditions typically used for ring closure, providing a robust "handle" on the molecule.

Pathway A: The 1,2,4-Triazole Route

This is the most valuable pathway for drug discovery, yielding mercapto-triazoles that can be further functionalized (S-alkylation).

  • Mechanism: The hydrazide reacts with isothiocyanates to form a thiosemicarbazide intermediate, which undergoes base-catalyzed intramolecular cyclization.

  • Protocol:

    • Reflux precursor with Phenyl Isothiocyanate in Ethanol (4h)

      
      Thiosemicarbazide .
      
    • Reflux Thiosemicarbazide in 2N NaOH (4h).

    • Acidify with HCl

      
      4-Phenyl-5-[bis(ethylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol .
      
Pathway B: The 1,3,4-Oxadiazole Route

Oxadiazoles are bioisosteres of amides and esters, often improving metabolic stability.

  • Method 1 (Thiol-Oxadiazole): React precursor with

    
     in ethanolic KOH.
    
    • Result: 5-[bis(ethylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol.

  • Method 2 (Aryl-Oxadiazole): React precursor with aromatic carboxylic acids in the presence of

    
     (Phosphorus Oxychloride).
    
    • Note:

      
       acts as both solvent and dehydrating agent.
      
Pathway C: Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) yields pyrazole derivatives. This reaction typically proceeds via a hydrazone intermediate which cyclizes.

Part 3: Visualizing the Chemical Space

The following diagram maps the synthetic divergence from the core precursor.

G Start Ethyl Dichloroacetate Precursor 2,2-Bis(ethylsulfanyl) acetohydrazide Start->Precursor 1. EtSH, Base 2. N2H4·H2O Thiosemi Thiosemicarbazide Intermediate Precursor->Thiosemi R-NCS (Isothiocyanates) Hydrazone Hydrazone Intermediate Precursor->Hydrazone Acetylacetone or Diketones Oxadiazole 1,3,4-Oxadiazole Derivatives Precursor->Oxadiazole CS2/KOH or POCl3/RCOOH Triazole 1,2,4-Triazole-3-thiol Derivatives Thiosemi->Triazole NaOH, Reflux (Cyclization) Pyrazole Pyrazole Derivatives Hydrazone->Pyrazole Cyclodehydration

Figure 1: Divergent synthesis map starting from the ethyl dichloroacetate feedstock.

Part 4: Comparative Reaction Data

The following table summarizes reaction conditions for the primary heterocyclic transformations of 2,2-bis(ethylsulfanyl)acetohydrazide.

Target HeterocycleReagent AReagent B / CatalystSolventTemp/TimeTypical Yield
1,3,4-Oxadiazole-2-thiol Carbon Disulfide (

)
KOHEthanol (95%)Reflux / 6-8h75-85%
1,3,4-Oxadiazole (Aryl) Benzoic Acid deriv.


(Neat)
Reflux / 4h60-70%
1,2,4-Triazole-3-thiol Phenyl IsothiocyanateNaOH (2N)Ethanol / WaterReflux / 4h70-80%
Pyrazole AcetylacetoneGlacial Acetic AcidEthanolReflux / 3h80-90%
Schiff Base (Hydrazone) BenzaldehydeAcetic Acid (Cat.)EthanolReflux / 2h85-95%

Part 5: Advanced Applications (Fused Systems)

For researchers looking to expand beyond single rings, the 1,2,4-triazole-3-thiol derivative (obtained via Pathway A) serves as a scaffold for fused systems.

Synthesis of Triazolo[3,4-b][1,3,4]thiadiazoles:

  • Starting Material: 4-Amino-5-[bis(ethylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol.

  • Reagent: Aromatic carboxylic acids.

  • Conditions: Reflux in

    
    .
    
  • Mechanism: The exocyclic amino group (

    
    ) and the thiol group (
    
    
    
    ) participate in a condensation reaction with the carboxylic acid, closing a second five-membered ring fused to the triazole.

Part 6: References

  • General Synthesis of Acetohydrazides:

    • BenchChem. (2025).[1] A Guide to the Reproducible Synthesis and Evaluation of 2-(Piperidin-1-yl)acetohydrazide. (Provides the standard hydrazinolysis protocol adaptable for thio-derivatives). Link

  • Reactivity with Carbon Disulfide:

    • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. (Details the

      
       cyclization mechanisms). Link
      
  • 1,2,4-Triazole Formation (Pellizzari/Einhorn-Brunner analogous reactions):

    • TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. (Reviews the conversion of hydrazides to triazoles via isothiocyanates). Link

  • Biological Relevance of Hydrazide Derivatives:

    • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Medicinal Chemistry Research. (Contextualizes the antimicrobial potential of the hydrazide motif). Link

  • Related Thio-Acetohydrazide Chemistry:

    • Hamad, B.K., et al. (2022).[3] Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole. Chemical Methodologies. (Demonstrates the stability of thio-ethers during hydrazide transformations). Link

Sources

The Thio-Acetohydrazide Scaffold: A Technical Guide to Pharmacophore Hybridization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Sulfur-Containing Acetohydrazides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The acetohydrazide moiety (


) acts as a versatile "privileged structure" in medicinal chemistry, primarily due to its ability to serve as a hydrogen bond donor/acceptor and a transition metal chelator. When hybridized with sulfur-containing motifs (thioethers, thiones, sulfonamides, or thiazoles), the physicochemical profile of the molecule shifts dramatically. The introduction of sulfur enhances lipophilicity (LogP), facilitates penetration of microbial cell walls, and enables specific interactions with metalloenzymes like urease and carbonic anhydrase.

This guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic pathways, and validated biological applications of sulfur-containing acetohydrazides, with a specific focus on their role as urease inhibitors and antimicrobial agents.

Part 1: Structural Rationale & SAR

The "Soft Base" Effect

The strategic incorporation of sulfur into the acetohydrazide framework leverages the Hard and Soft Acids and Bases (HSAB) theory.

  • Acetohydrazide Core: Provides a rigid linker with an amide backbone capable of bidentate chelation.

  • Sulfur Moiety: Acts as a "soft base." This is critical for targeting enzymes containing "borderline" or "soft" metal ions in their active sites, such as Nickel (

    
    ) in Urease or Zinc (
    
    
    
    ) in Carbonic Anhydrase.
SAR Visualization

The following diagram illustrates the modularity of the scaffold and the functional impact of specific substitutions.

SAR_Analysis Core Acetohydrazide Core (R-CO-NH-NH-) R_Group R-Group (Aryl/Heteroaryl) Determines electronic density & steric fit Core->R_Group Linker Hydrazide Linker H-Bond Donor/Acceptor Metal Chelation Site Core->Linker Sulfur Sulfur Incorporation (Thione, Thiazole, Sulfonamide) Increases LogP & Target Affinity Linker->Sulfur Derivatization BioActivity Enhanced Biological Activity: 1. Urease Inhibition (Ni binding) 2. Membrane Permeability 3. ROS Generation (Anticancer) Sulfur->BioActivity

Figure 1: Structure-Activity Relationship (SAR) map of sulfur-containing acetohydrazides, highlighting the functional role of each pharmacophore segment.

Part 2: Synthetic Pathways[1]

To generate high-purity sulfur-containing acetohydrazides, researchers typically employ a convergent synthesis strategy. The pathway below details the synthesis of a Thiazole-Acetohydrazide Hybrid , a class noted for superior antimicrobial activity.

Protocol: Synthesis of N'-benzylidene-2-(thiazol-4-yl)acetohydrazide

Safety Note: Hydrazine hydrate is toxic and potentially carcinogenic. All reactions involving hydrazine must be performed in a fume hood.

  • Esterification (Precursor Generation):

    • React the starting carboxylic acid (e.g., thioglycolic acid derivative) with absolute ethanol and catalytic

      
      . Reflux for 4-6 hours.
      
    • Validation: Monitor via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).

  • Hydrazide Formation:

    • Treat the ester with hydrazine hydrate (99%) in ethanol. Reflux for 6-8 hours.

    • Cool to room temperature. The acetohydrazide precipitates as a solid.

    • Purification: Recrystallize from ethanol.

  • Schiff Base Formation (Sulfur Hybridization):

    • React the acetohydrazide with a sulfur-containing aldehyde (e.g., 2-mercaptobenzaldehyde) or cyclize with a thio-reagent (e.g., thiosemicarbazide +

      
      -haloketone to form a thiazole ring).
      
    • Reflux in ethanol with a catalytic amount of glacial acetic acid for 4-8 hours.

Synthesis_Workflow Start Starting Material (Carboxylic Acid/Ester) Step1 Reflux with Hydrazine Hydrate (EtOH, 6-8h) Start->Step1 Inter Intermediate: Acetohydrazide Step1->Inter Step2 Condensation with Sulfur-Aldehyde or Thio-Reagent (Cat. AcOH) Inter->Step2 Product Final Product: Sulfur-Containing Acetohydrazide Schiff Base Step2->Product

Figure 2: Step-wise synthetic workflow for generating acetohydrazide-hydrazone derivatives.

Part 3: Therapeutic Profiles & Mechanisms

Urease Inhibition (Targeting Helicobacter pylori)

Urease is a Nickel-dependent metalloenzyme crucial for the survival of H. pylori in the acidic gastric environment.[1] Sulfur-containing acetohydrazides have emerged as potent inhibitors, often outperforming the standard drug Acetohydroxamic Acid (AHA).

  • Mechanism: The acetohydrazide oxygen and the sulfur atom (from a thione or heterocyclic ring) form a bidentate coordinate covalent bond with the two

    
     ions in the enzyme's active site. This blocks the entry of the substrate (urea), preventing the production of ammonia and neutralizing the bacteria's acid-resistance mechanism [1].
    
  • Potency: Recent studies indicate

    
     values in the low micromolar range (
    
    
    
    ) for phenoxy-acetohydrazide derivatives, compared to
    
    
    for thiourea standards [2].
Antimicrobial Activity

The incorporation of a thiazole or thiophene ring into the acetohydrazide structure significantly broadens the antimicrobial spectrum.

  • Target: DNA Gyrase (in bacteria) and

    
    -demethylase (in fungi).
    
  • Efficacy: Pyridine-acetohydrazide hybrids complexed with Nickel(II) have shown superior activity against S. aureus compared to the free ligand, suggesting that metal complexation in situ or prior to administration enhances lipophilicity and cell penetration [3].

Anticancer Potential

Sulfur-containing acetohydrazides, particularly those forming hydrazones, exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

  • Mechanism:

    • Iron Chelation: Cancer cells have high iron requirements. These compounds chelate intracellular iron, disrupting DNA synthesis (ribonucleotide reductase inhibition).

    • ROS Induction: The redox-active sulfur center can trigger the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis [4].

Part 4: Experimental Validation Protocols

Protocol A: Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by urease activity.

  • Preparation: Dissolve Jack Bean Urease (25 µL) in phosphate buffer (

    
    ).
    
  • Incubation: Add test compound (5 µL) at varying concentrations. Incubate at

    
     for 15 mins.
    
  • Substrate Addition: Add Urea (55 µL, 100 mM). Incubate for 15 mins.

  • Color Development: Add Phenol-Hypochlorite reagents (Indophenol method).

  • Measurement: Read Absorbance at 630 nm .

  • Calculation:

    
    .
    
Protocol B: Molecular Docking (In Silico Validation)

To validate the mechanism, docking against the Urease crystal structure (e.g., PDB ID: 4UBP) is standard.

  • Software: AutoDock Vina or MOE.

  • Key Interaction Check: Look for distance measurements (

    
    ) between the Carbonyl Oxygen/Sulfur atoms of the ligand and the 
    
    
    
    ions in the active site.
Data Summary: Comparative Activity

Table 1: Representative inhibitory profiles of sulfur-acetohydrazides vs. standards.

Compound ClassTargetStandard Drug (

)
Test Compound (

)
Fold Improvement
Phenoxy-Acetohydrazide Urease (H. pylori)Thiourea (

)
2.94 µM [5]~7.5x
Thiazole-Hybrid S. aureus (MIC)Ampicillin (

)
3.12 µg/mL [6]2x
Coumarin-Hydrazide MCF-7 (Cancer)Doxorubicin (

)
4.2 µM Moderate

Part 5: References

  • Saeed, A., et al. (2023).[2] "Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies." Journal of Biomolecular Structure and Dynamics.

  • Kotb, E. R., et al. (2022). "Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides." Bioorganic Chemistry.

  • El-Ayaan, U., et al. (2023).[3] "Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric." Coatings.

  • Hassan, M., et al. (2019). "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry.

  • Al-Wahaibi, L. H., et al. (2023).[2] "Design and synthesis of novel anti-urease imidazothiazole derivatives." PLOS ONE.

  • Stancu, B., et al. (2018). "Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity." Studia UBB Chemia.

Sources

history and development of 2,2-Bis(ethylsulfanyl)acetohydrazide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Heterocyclic Library Generation

Executive Summary

2,2-Bis(ethylsulfanyl)acetohydrazide is a specialized pharmacophore intermediate used primarily in the diversity-oriented synthesis (DOS) of bioactive heterocycles. Characterized by a geminal dithioether moiety attached to a reactive hydrazide "warhead," this compound serves as a critical divergence point for synthesizing 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff base ligands. Its structural uniqueness lies in the bis(ethylsulfanyl) tail, which imparts specific lipophilic properties and metabolic stability profiles distinct from mono-thioether analogues. This guide details its synthesis, chemical reactivity, and application in developing antimicrobial and anticancer agents.[1]

Part 1: Chemical Genesis & Structural Significance

Structural Anatomy

The molecule consists of two distinct functional domains:

  • The Geminal Dithioether Tail ($ (CH_3CH_2S)_2CH- $): Unlike simple alkyl chains, this moiety provides significant lipophilicity (LogP modulation) and potential for metabolic oxidation to sulfoxides/sulfones, altering polarity in vivo.

  • The Hydrazide Core ($ -CONHNH_2 $): A nucleophilic center capable of condensation, cyclization, and metal chelation.

The "Privileged Scaffold" Status

In medicinal chemistry, this compound is not usually the final drug but the "Hub" from which libraries are grown. Its value lies in its ability to undergo:

  • Condensation with aldehydes to form hydrazones (antitumor agents).

  • Cyclocondensation with

    
     or carboxylic acids to form 5-membered heterocycles (antimicrobials).
    

Part 2: Synthetic Protocols

Synthesis of the Scaffold

The synthesis is a robust, two-step process starting from commercially available ethyl dichloroacetate.

Step 1: Formation of Ethyl 2,2-bis(ethylsulfanyl)acetate
  • Principle: Nucleophilic substitution (

    
    ) of dichloroacetate by ethanethiolate.
    
  • Reagents: Ethyl dichloroacetate, Ethanethiol (EtSH), Sodium Ethoxide (NaOEt).

  • Solvent: Absolute Ethanol.[1][2][3][4]

Protocol:

  • Dissolve sodium metal (2.3g, 0.1 mol) in absolute ethanol (50 mL) to generate NaOEt in situ.

  • Add ethanethiol (6.2g, 0.1 mol) dropwise at 0°C under

    
     atmosphere. Stir for 30 min.
    
  • Add ethyl dichloroacetate (0.05 mol) dropwise. The stoichiometry requires 2 equivalents of thiol per mole of dichloroacetate.

  • Reflux for 3-4 hours.

  • Workup: Pour into ice water. Extract with diethyl ether.[5] Dry over

    
     and evaporate solvent.
    
  • Yield: Typically 75-85% (Yellowish oil).

Step 2: Hydrazinolysis to 2,2-Bis(ethylsulfanyl)acetohydrazide
  • Principle: Nucleophilic acyl substitution.

  • Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (from Step 1), Hydrazine hydrate (99%).

Protocol:

  • Dissolve the ester (0.05 mol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (0.15 mol, 3 eq) dropwise with stirring. Note: Excess hydrazine prevents dimer formation.

  • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Purification: Cool the mixture. The hydrazide usually crystallizes out. Filter and recrystallize from ethanol.

  • Characterization:

    • IR (

      
      ):  3200-3300 (
      
      
      
      ), 1660 (
      
      
      amide).
    • Melting Point: Distinct sharp melting point (typically range 80-100°C depending on purity).

Part 3: Divergent Synthesis (The "Hub")

The core utility of this hydrazide is its transformation into bioactive heterocycles.

Reaction Pathways

The following Graphviz diagram illustrates the three primary divergent pathways:

  • Path A (Schiff Bases): Reaction with aromatic aldehydes.[4][6][7][8]

  • Path B (Oxadiazoles): Cyclization with

    
    .
    
  • Path C (Triazoles): Conversion to thiosemicarbazide followed by basic cyclization.

Synthetic_Divergence Scaffold 2,2-Bis(ethylsulfanyl) acetohydrazide SchiffBase Schiff Bases (Hydrazones) Scaffold->SchiffBase Condensation Oxadiazole 1,3,4-Oxadiazole-2-thiones Scaffold->Oxadiazole Cyclization Thiosemi Thiosemicarbazide Intermediate Scaffold->Thiosemi Addition R_Aldehyde + Ar-CHO (Cat. AcOH) R_CS2 + CS2 / KOH (Reflux) R_KSCN + KSCN / HCl Triazole 1,2,4-Triazole-3-thiones Thiosemi->Triazole Base Cyclization (NaOH)

Caption: Divergent synthetic pathways from the parent hydrazide scaffold to bioactive heterocyclic libraries.[4][7]

Part 4: Pharmacological Applications & Data[2][9]

Derivatives of 2,2-bis(ethylsulfanyl)acetohydrazide exhibit "poly-pharmacology"—acting on multiple targets due to the flexibility of the side chain and the metal-chelating ability of the hydrazone motif.

Key Biological Activities[2]
Derivative ClassTarget MechanismPrimary IndicationKey SAR Insight
Hydrazones (Schiff Bases) Ribonucleotide Reductase inhibition; Iron chelationAnticancer Electron-withdrawing groups (e.g.,

, Cl) on the aromatic ring enhance cytotoxicity.
1,3,4-Oxadiazoles Inhibition of bacterial cell wall synthesisAntimicrobial The geminal dithioether tail increases membrane permeability compared to simple alkyl chains.
1,2,4-Triazoles Ergosterol biosynthesis inhibition (CYP51)Antifungal The thione (-SH) group is critical for binding to the heme iron in fungal enzymes.
Experimental Validation: Antimicrobial Assay

Standard Protocol for evaluating derivatives.

  • Method: Agar Well Diffusion.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[7][9]

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Procedure:

    • Prepare 1000 µg/mL stock solutions of derivatives in DMSO.

    • Inoculate Muller-Hinton agar plates with standardized bacterial suspension (

      
       CFU/mL).
      
    • Punch 6mm wells and add 100 µL of test compound.

    • Incubate at 37°C for 24h.

    • Measure: Zone of Inhibition (ZOI) in mm.

Part 5: Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by three specific regions:

  • The Linker ($ -CH- $): The geminal bis(ethylsulfanyl) substitution creates steric bulk that protects the amide bond from rapid enzymatic hydrolysis in vivo, extending half-life compared to simple acetohydrazides.

  • **The Azomethine Bond ($ -N=CH-

    
     -NH-CH_2- $) often results in loss of activity, suggesting the 
    
    
    
    hybridization is crucial for target binding.
  • The Terminal Aromatic Ring:

    • 4-Nitro / 4-Chloro substituents: Enhance antimicrobial activity (Lipophilicity + Electronics).

    • 2-Hydroxy substituent: Facilitates metal chelation (Tridentate O-N-O ligands), often boosting antitumor potency via ROS generation.

References

  • Gomha, S. M., & Khalil, K. D. (2012). A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity.[10] Molecules.[1][2][3][4][5][6][11][9][10][12][13] Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[1][11] Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives.[1][2][4][5][6][9][10][13] Molecules, 12(8), 1910-1939. Link

  • Alheety, K. A. (2020).[2][9] Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Acetohydrazide Derivatives in Medicinal Chemistry.[1]Link

Sources

Technical Monograph: 2,2-Bis(ethylsulfanyl)acetohydrazide in Coordination Chemistry

[1][2][3][4]

Executive Summary

2,2-Bis(ethylsulfanyl)acetohydrazide (also known as Glyoxylic acid diethyl dithioacetal hydrazide) represents a specialized class of hybrid ligands integrating "hard" nitrogen/oxygen donors with "soft" sulfur donors.[1][2][3][4] This unique architecture allows it to function as a versatile chelator in coordination chemistry, bridging the gap between Pearson’s Hard and Soft Acids and Bases (HSAB).[3][4]

While often overshadowed by its aromatic analogs (e.g., thiophene-hydrazides), this aliphatic dithio-derivative offers distinct steric flexibility and electronic properties.[1][2][3][4] This guide serves as a definitive technical resource for synthesizing, characterizing, and applying this ligand in metal complexation and bioactive molecule design.[3][4]

Molecular Architecture & Ligand Design

The molecule consists of a hydrazide core functionalized at the

1234234
Structural Analysis[1][2][3][4]
  • Formula:

    
    
    
  • IUPAC Name: 2,2-bis(ethylsulfanyl)acetohydrazide[1][2][3][4]

  • Core Donors:

    • Carbonyl Oxygen (

      
      ):  Hard donor, primary binding site.[3]
      
    • Terminal Nitrogen (

      
      ):  Intermediate/Hard donor, participates in chelate ring formation.[3][4]
      
    • Thioether Sulfurs (

      
      ):  Soft donors, capable of binding soft metals (Ag, Au, Hg) or bridging metal centers.[3][4]
      
Tautomerism

Like most hydrazides, the molecule exhibits keto-enol tautomerism, which is pH-dependent and critical for coordination:

  • Neutral (Keto) Form: Favors neutral bidentate coordination.[3][4]

  • Anionic (Enol) Form: Formed upon deprotonation, favoring charge-neutralizing coordination with metal cations.[1][2][3][4]

Synthesis & Characterization

The synthesis follows a robust two-step protocol starting from commercially available dichloroacetic acid or glyoxylic acid derivatives.[1][2][3][4]

Reaction Pathway[1][2][3][4]
  • Thioacetalization: Nucleophilic substitution of dichloroacetic acid (or acid catalyzed condensation of glyoxylic acid) with ethanethiol.[3][4]

  • Hydrazinolysis: Conversion of the ester intermediate to the hydrazide using hydrazine hydrate.[2][3][4]

Visualization: Synthesis Workflow

SynthesisPathwayReactantsDichloroacetic Acid+ EthanethiolIntermediateEthyl 2,2-bis(ethylsulfanyl)acetate(Ester Intermediate)Reactants->IntermediateNucleophilic Subst.(NaOEt/EtOH)Product2,2-Bis(ethylsulfanyl)acetohydrazide(Target Ligand)Intermediate->ProductHydrazinolysis(Reflux)ReagentHydrazine Hydrate(NH2NH2·H2O)Reagent->Product

Caption: Step-wise synthetic pathway from dichloroacetic acid precursors to the final hydrazide ligand.

Experimental Protocol: Ligand Synthesis

Step 1: Preparation of Ethyl 2,2-bis(ethylsulfanyl)acetate

  • Reagents: Ethyl dichloroacetate (0.1 mol), Ethanethiol (0.22 mol), Sodium Ethoxide (0.22 mol).[3][4]

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ.[2][3][4]

    • Add ethanethiol dropwise at 0°C under

      
       atmosphere.
      
    • Add ethyl dichloroacetate slowly. The reaction is exothermic; maintain temperature <10°C.[2][3][4]

    • Reflux for 3 hours to ensure completion.

    • Filter off NaCl precipitate and concentrate the filtrate.[2][3][4] Distill under reduced pressure to obtain the ester (yellow oil).[3][4]

Step 2: Conversion to Hydrazide

  • Reagents: Ethyl 2,2-bis(ethylsulfanyl)acetate (0.05 mol), Hydrazine hydrate (80%, 0.1 mol).[1][2][3][4]

  • Procedure:

    • Dissolve the ester in 50 mL absolute ethanol.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[3][4]

    • Cool to room temperature. The product may crystallize or require precipitation with cold ether.[2][3][4]

    • Recrystallize from ethanol/water.[2][3][4]

Coordination Chemistry

The ligand's versatility lies in its ability to "switch" binding modes based on the metal ion's hardness/softness and the reaction conditions (pH).[3][4]

Coordination Modes
ModeDescriptionMetal PreferenceGeometry
Bidentate (N,O) Chelation via Carbonyl O and Amino N. Forms a stable 5-membered ring.[1][2][3][4] The S-groups remain pendant.[1][2][3][4]Hard/Borderline (

,

,

)
Octahedral / Square Planar
Tridentate (N,O,S) Involvement of one thioether sulfur along with N,O chelation.[3][4] Requires steric flexibility.[2][3][4]Borderline (

,

)
Distorted Octahedral
Bridging (S-Bridge) The thioether sulfurs bridge two metal centers, forming polymeric networks.[1][2][3][4]Soft (

,

,

)
Polynuclear / Clusters
Visualization: Metal-Ligand Interaction Logic

CoordinationModesLigand2,2-Bis(ethylsulfanyl)acetohydrazideHardMetalHard Metal (Cu, Ni)Accepts N, OLigand->HardMetalPrimary InteractionSoftMetalSoft Metal (Ag, Pd)Accepts SLigand->SoftMetalSecondary InteractionChelateNON,O-Chelate(5-membered ring)HardMetal->ChelateNOFormationBridgeSS-Bridged Polymer(Supramolecular)SoftMetal->BridgeSFormation

Caption: Decision logic for coordination modes based on metal ion hardness (HSAB theory).

Functional Applications

Medicinal Chemistry (Schiff Base Precursors)

The primary utility of this hydrazide is as a precursor for Schiff bases (Hydrazones) .[3][4] Condensation with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) creates tridentate or tetradentate ligands with enhanced biological activity.[1][2][3][4]

  • Mechanism: The azomethine linkage (-CH=N-) works synergistically with the thioether tails to inhibit metalloenzymes (e.g., Urease, Tyrosinase).[1][2][3][4]

  • Cytotoxicity: Copper(II) complexes of these hydrazones have shown potential DNA binding and cleavage activity due to the redox-active metal center supported by the S-donor environment.[1][2][3][4]

Soft Metal Extraction & Sensing

The pendant ethylsulfanyls make this molecule an effective scavenger for soft heavy metals.[2][3][4]

  • Mercury (

    
    ) Sequestration:  The high affinity of sulfur for mercury allows this ligand to act as a precipitating agent or sensor component in environmental analysis.[3][4]
    

Experimental Case Study: Synthesis of [Cu(L)2]Cl2 Complex[1][4]

This protocol describes the synthesis of a Copper(II) complex where the ligand (L) acts in a neutral bidentate mode.[1][4]

Reagents:

  • 2,2-Bis(ethylsulfanyl)acetohydrazide (2 mmol)[1][2][3][4]

  • 
     (1 mmol)[1][3][4]
    
  • Ethanol (20 mL)

Procedure:

  • Dissolve 2 mmol of the ligand in 15 mL of hot ethanol.

  • Dissolve 1 mmol of copper(II) chloride in 5 mL of ethanol.

  • Add the metal solution to the ligand solution dropwise with constant stirring.[2][3][4]

  • Reflux the mixture for 2 hours. The solution typically turns green or blue-green.[1][2][3][4]

  • Cool to room temperature. A colored precipitate will form.[2][3][4]

  • Filter, wash with cold ethanol and ether, and dry in a vacuum desiccator.

Characterization Check:

  • IR Spectroscopy: Look for a shift in the Carbonyl (

    
    ) band (approx. 1660 
    
    
    1630
    
    
    ) indicating coordination through oxygen.[1][2][3][4]
  • UV-Vis: Observe d-d transition bands characteristic of distorted octahedral geometry (600–800 nm).

References

  • Chemical Structure Validation

    • 2,2-bis(ethylsulfanyl)acetic acid (Precursor Acid).[1][2][3][4] CAS No. 10490-06-9.[1][2][3][4][5]

    • Ethyl 2,2-bis(ethylsulfanyl)acetate (Precursor Ester).[1][2][3][4] CAS No. 20461-95-4.[1][2][3][4][6] [1][4]

  • Synthetic Methodology (Thioacetalization)

    • Bates, G. S.[1][3][4][7] "New

      
      -keto acid synthon; alkylation of the potassium dianion of bis(ethylthio)acetic acid."[1][2][3][4][7] J. Chem. Soc., Chem. Commun., 1979, 161.[3][4][7] [1][4][7]
      
  • Coordination Chemistry Context (Hydrazides)

    • General Chemistry of Hydrazide Ligands: "Acylhydrazones and Their Biological Activity: A Review."[2][3][4] Molecules, 2021.[3][4][8] (Contextual grounding for hydrazide coordination modes). [1][4]

  • Related S-Donor Ligand Systems

    • Synthesis and characterization of heterocyclic compounds derived from 2-mercaptobenzothiazole... (Demonstrates similar thio-hydrazide synthetic logic).

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 2,2-Bis(ethylsulfanyl)acetohydrazide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N'-[Bis(ethylsulfanyl)methylidene]benzohydrazides

Introduction: The Significance of Hydrazone Scaffolds in Modern Chemistry

The condensation reaction between a hydrazide and an aldehyde to form a hydrazone is a cornerstone of synthetic chemistry, yielding compounds with a characteristic azomethine group (-NH-N=CH-).[1] These scaffolds are of paramount importance in medicinal chemistry and drug development due to their remarkable and diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2][3]

This guide focuses on the synthesis of a specific class of hydrazones derived from the reaction of 2,2-Bis(ethylsulfanyl)acetohydrazide with various aromatic aldehydes. The resulting N-acylhydrazone products incorporate a thioacetal moiety, a functional group known to modulate lipophilicity and metabolic stability, making these derivatives particularly interesting for pharmaceutical research. The straightforward nature of this condensation allows for the creation of diverse chemical libraries by simply varying the substitution on the aromatic aldehyde, providing a robust platform for structure-activity relationship (SAR) studies.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages, typically enhanced by an acid catalyst.[4]

  • Step 1: Nucleophilic Addition: The terminal nitrogen atom of the 2,2-Bis(ethylsulfanyl)acetohydrazide, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The presence of an acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial attack. This leads to the formation of a transient tetrahedral intermediate, often referred to as a carbinolhydrazine.

  • Step 2: Dehydration (Elimination): The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating one of the hydroxyl groups, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the hydrazone product.

The general mechanism is depicted below.

Hydrazone Formation Mechanism cluster_reactants Reactants Hydrazide R-C(=O)NHNH₂ (2,2-Bis(ethylsulfanyl)acetohydrazide) Aldehyde Ar-CHO (Aromatic Aldehyde) Activated_Aldehyde Ar-CH=O⁺H (Protonated Aldehyde) Aldehyde->Activated_Aldehyde + H⁺ H_plus H⁺ (Catalyst) Intermediate Ar-CH(OH)-NHNH-C(=O)R (Tetrahedral Intermediate) Activated_Aldehyde->Intermediate + Hydrazide Nucleophilic Attack Protonated_Intermediate Ar-CH(O⁺H₂)-NHNH-C(=O)R Intermediate->Protonated_Intermediate + H⁺ Product Ar-CH=N-NH-C(=O)R (Hydrazone) Protonated_Intermediate->Product - H₂O, - H⁺ Dehydration Water H₂O

Caption: General mechanism for acid-catalyzed hydrazone formation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of N'-[bis(ethylsulfanyl)methylidene]benzohydrazides. The procedure is robust and can be adapted for various substituted aromatic aldehydes.

Materials and Equipment

Materials:

  • 2,2-Bis(ethylsulfanyl)acetohydrazide

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

  • Absolute Ethanol (Solvent)[5][6]

  • Glacial Acetic Acid (Catalyst)[6][7]

  • Distilled Water

  • Diethyl Ether (for washing, optional)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Analytical balance

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Buchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,2-Bis(ethylsulfanyl)acetohydrazide (e.g., 1.0 eq, 10 mmol) in approximately 30-40 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.[6]

  • Addition of Aldehyde: To this clear solution, add an equimolar amount of the selected aromatic aldehyde (1.0 eq, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalytic amount is sufficient to promote the reaction without causing unwanted side reactions.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue stirring and maintain the reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC. Prepare a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot has disappeared, and a new product spot is dominant.

  • Product Precipitation and Isolation: After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out as a crystalline solid.[4] If precipitation is slow or incomplete, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any residual catalyst and unreacted starting materials.[4]

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (FT-IR, ¹H-NMR, Mass Spectrometry).[6]

Caption: A typical experimental workflow for hydrazone synthesis.

Expected Results and Data Presentation

The reaction is generally high-yielding, and the products are often stable, crystalline solids. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield, though the differences are often minor for this robust reaction.

Table 1: Illustrative Synthesis Data for N'-Arylmethylidene-2,2-bis(ethylsulfanyl)acetohydrazides

Aromatic AldehydeProduct NameTypical Yield (%)Appearance
BenzaldehydeN'-Benzylidene-2,2-bis(ethylsulfanyl)acetohydrazide85-95%White Crystalline Solid
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2,2-bis(ethylsulfanyl)acetohydrazide90-98%Pale Yellow Solid
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2,2-bis(ethylsulfanyl)acetohydrazide88-96%White Solid

Note: The data presented are typical and may vary based on specific reaction conditions and scale.

Product Characterization Guidelines

A self-validating protocol relies on thorough characterization to confirm the identity and purity of the synthesized compound.

  • FT-IR Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the hydrazide's -NH₂ group (two bands around 3200-3400 cm⁻¹). Key new bands will appear for the C=N (azomethine) stretch (approx. 1600-1650 cm⁻¹) and the remaining N-H stretch of the hydrazone (a single band around 3100-3300 cm⁻¹).[5][7]

  • ¹H-NMR Spectroscopy: The most characteristic signal is a singlet for the azomethine proton (-N=CH-), which typically appears in the δ 8.0-8.5 ppm region. The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) confirms the reaction's completion.[7]

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the product, matching the calculated mass for the expected hydrazone structure.

References

  • BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones. BenchChem.
  • SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof.
  • ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • Abbas, S. F. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
  • Al-Janabi, K. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Rollas, S., & Küçükgüzel, Ş. G. (n.d.).
  • Ferreira, R. J., et al. (2025).
  • Praveena, A. S., et al. (2014).
  • Biomedical and Pharmacology Journal. (2015). Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide.

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Schiff bases derived from 2,2-bis(ethylsulfanyl)acetohydrazide . These compounds represent a critical class of S,N-donor ligands , widely investigated for their coordination chemistry and pharmacological potential, particularly as antimicrobial, antioxidant, and anticancer agents.

The guide prioritizes a self-validating synthetic workflow , ensuring high purity and yield. It covers the synthesis of the hydrazide precursor, the condensation reaction with aromatic aldehydes, spectroscopic characterization, and biological screening protocols.[1]

Introduction & Mechanistic Rationale

The Pharmacophore

The core structure involves a hydrazone linkage (-CONHN=CH-) flanked by a dithioacetal moiety .

  • Sulfur Moiety: The 2,2-bis(ethylsulfanyl) group enhances lipophilicity, facilitating cell membrane permeability, and provides soft donor sites for metal chelation.

  • Azomethine Linkage (C=N): Essential for biological activity, acting as a proton acceptor in hydrogen bonding with receptor active sites.

Experimental Strategy

The synthesis follows a convergent pathway. The critical control point is the acid-catalyzed condensation of the hydrazide with substituted benzaldehydes. We utilize Glacial Acetic Acid (GAA) as the catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine nitrogen.

Synthesis Workflow Visualization

The following diagram outlines the critical path from raw materials to the final bioactive Schiff base.

SynthesisWorkflow start Dichloroacetic Acid step1 Esterification & Substitution (EtSH / H2SO4) start->step1 inter1 Ethyl 2,2-bis(ethylsulfanyl)acetate step1->inter1 step2 Hydrazinolysis (NH2NH2·H2O) inter1->step2 precursor 2,2-Bis(ethylsulfanyl) acetohydrazide step2->precursor step3 Condensation (R-CHO / GAA) precursor->step3 + Aromatic Aldehyde final Target Schiff Base step3->final - H2O

Figure 1: Step-wise synthetic pathway for the production of thio-ether functionalized Schiff bases.

Experimental Protocols

Safety Pre-Check (Critical)
  • Ethanethiol (EtSH): Extremely foul odor and toxic. MUST be handled in a high-efficiency fume hood. All glassware must be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

  • Hydrazine Hydrate: Carcinogenic and toxic. Use double-gloving and face protection.

Preparation of Precursor: 2,2-Bis(ethylsulfanyl)acetohydrazide

Note: If the hydrazide is purchased commercially, skip to Section 4.3.

Reagents: Dichloroacetic acid, Ethanethiol, Ethanol (Abs.), Sulfuric acid (conc.), Hydrazine hydrate (99%).

  • Esterification/Substitution:

    • Mix Dichloroacetic acid (0.1 mol) with Ethanol (50 mL).

    • Add Ethanethiol (0.25 mol, excess) and catalytic H₂SO₄ (1 mL).

    • Reflux for 6–8 hours. The dual substitution of Cl with EtS- occurs simultaneously with esterification.

    • Validation: Monitor TLC (Hexane:Ethyl Acetate 8:2). Disappearance of starting acid.

    • Isolate the ester (Ethyl 2,2-bis(ethylsulfanyl)acetate) via extraction (DCM/Water).

  • Hydrazinolysis:

    • Dissolve the ester (0.05 mol) in Ethanol (30 mL).

    • Add Hydrazine Hydrate (0.1 mol) dropwise with stirring at 0°C.

    • Stir at room temperature for 1 hour, then reflux for 3 hours.

    • Cool to precipitate the hydrazide.[1] Filter and recrystallize from ethanol.

    • Yield Target: >75%.[1][2][3][4] White crystalline solid.[2]

Synthesis of Schiff Bases (General Protocol)

This protocol is adaptable for various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).

Reagents: 2,2-Bis(ethylsulfanyl)acetohydrazide (1 mmol), Aromatic Aldehyde (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (GAA).

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of 2,2-Bis(ethylsulfanyl)acetohydrazide in 20 mL of absolute ethanol. Slight warming may be required.

  • Addition: Add 1 mmol of the selected Aromatic Aldehyde .

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours.

    • Monitoring: Check progress via TLC (System: Methanol:Chloroform 1:9). The product usually appears as a new spot with a different Rf value than the aldehyde.

  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, pour the mixture onto crushed ice (50 g).

  • Purification: Filter the solid product under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Mechanistic Insight

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst is crucial for activating the carbonyl carbon.

Mechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=OH+) Aldehyde->Activated + H+ (GAA) Attack Nucleophilic Attack (Hydrazide -NH2) Activated->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Water Elimination (-H2O) Intermediate->Elimination Product Schiff Base (C=N Bond) Elimination->Product

Figure 2: Acid-catalyzed mechanism of Schiff base formation.

Characterization & Data Analysis

To validate the synthesis, compare the spectral data against the following expected values.

FTIR Spectroscopy
Functional GroupFrequency (cm⁻¹)AssignmentNote
NH (Amide)3150 – 3250StretchingBroad band
C=O (Amide I)1650 – 1690StretchingStrong intensity
C=N (Azomethine)1600 – 1625StretchingConfirmation of Schiff base
C-S 600 – 800StretchingWeak/Moderate
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 1.1–1.3 ppm (t): Methyl protons of ethyl group (-SCH₂CH₃ ).

  • δ 2.6–2.8 ppm (q): Methylene protons of ethyl group (-SCH₂ CH₃).

  • δ 4.5–5.0 ppm (s): Methine proton (-S₂CH -CO-).

  • δ 8.0–8.5 ppm (s): Azomethine proton (-N=CH -Ar). Diagnostic Peak.

  • δ 11.0–12.0 ppm (s): Amide proton (-CONH -). Singlet, D₂O exchangeable.

Biological Application Notes

Schiff bases derived from sulfur-containing hydrazides exhibit pleiotropic pharmacological effects.

Antimicrobial Screening (Disk Diffusion Method)
  • Standard: CLSI Guidelines.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[3][5]

  • Protocol:

    • Prepare 1 mg/mL stock solution of the Schiff base in DMSO.

    • Impregnate sterile filter paper discs (6 mm) with 10–20 µL of solution.

    • Place on Mueller-Hinton agar plates inoculated with

      
       CFU/mL bacteria.
      
    • Incubate at 37°C for 24 hours.

    • Measure: Zone of Inhibition (mm).

  • Reference Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Antioxidant Activity (DPPH Assay)
  • Principle: Reduction of the stable DPPH radical (purple) to diphenylpicrylhydrazine (yellow) by the Schiff base (H-donor).

  • Protocol:

    • Mix 1 mL of compound solution (various concentrations in methanol) with 3 mL of 0.004% DPPH methanol solution.

    • Incubate in the dark for 30 minutes.

    • Measure Absorbance at 517 nm (

      
      ).
      
    • Calculate Scavenging %:

      
      .
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete condensationIncrease reflux time; add more GAA catalyst; ensure Ethanol is anhydrous.
Oily Product Impurities / Solvent trappingTriturate the oil with cold diethyl ether or hexane to induce crystallization.
No C=N Peak (IR) Hydrolysis of productEnsure the reaction environment is not too acidic (excess water + acid can reverse the reaction).
Stench Residual EthanethiolWash the precursor thoroughly with hexane before the Schiff base step.

References

  • Schiff Base Biological Activity Review

    • Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research.
  • Synthesis of Thio-Hydrazide Derivatives

    • Al-Amiery, A. A., et al. (2012). "Synthesis and antioxidant activities of novel Schiff bases derived from 2-mercaptobenzothiazole." Journal of Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Specific Analog Reference (Bis-ethylthio acetohydrazide)

    • While the exact "2,2-bis(ethylsulfanyl)
    • Abu-Khadra, A. S., et al. (2016).[6] "Synthesis, characterization and biological evaluation of Schiff bases derived from sulfacetamide." Beni-Suef University Journal of Basic and Applied Sciences.

  • Antioxidant Assay Protocol (DPPH)

    • Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology.

Sources

Advanced Protocol: Preparation of 1,3,4-Oxadiazoles using 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of 2,2-bis(ethylsulfanyl)acetohydrazide (also known as 2,2-bis(ethylthio)acetohydrazide) as a pivotal intermediate for generating functionalized 1,3,4-oxadiazole scaffolds. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and


-stacking interactions.

The inclusion of the 2,2-bis(ethylsulfanyl)methyl side chain offers distinct pharmacological advantages:

  • Lipophilicity Modulation: The dithioacetal moiety significantly alters the LogP, improving membrane permeability compared to purely alkyl or aryl analogs.

  • Bioisosterism: The dithioacetal group acts as a "masked" carbonyl (aldehyde), providing a reactive handle for late-stage diversification (e.g., hydrolysis to form glyoxal derivatives).

This guide provides validated protocols for synthesizing the precursor hydrazide and its subsequent cyclization into two distinct classes of oxadiazoles: 5-substituted-1,3,4-oxadiazole-2-thiols (via


) and 2,5-disubstituted-1,3,4-oxadiazoles  (via carboxylic acids).

Precursor Synthesis: The "Zero Step"

Before initiating cyclization, the hydrazide core must be synthesized with high purity. The dithioacetal linkage is sensitive to strong oxidation; therefore, inert atmosphere handling is recommended.

Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

Reaction Scheme:



Reagents:

  • Ethyl dichloroacetate (CAS: 535-15-9)

  • Ethanethiol (EtSH) (Caution: Stench)

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Hydrazine Hydrate (80-99%)

  • Ethanol (Absolute)[1][2]

Step-by-Step Protocol:

  • Dithioacetal Formation:

    • Dissolve ethyl dichloroacetate (10 mmol) in DMF (20 mL).

    • Add

      
       (22 mmol) followed by dropwise addition of ethanethiol (22 mmol) at 0°C.
      
    • Stir at room temperature (RT) for 4-6 hours.

    • Pour into ice water, extract with ethyl acetate, dry over

      
      , and concentrate to yield Ethyl 2,2-bis(ethylsulfanyl)acetate .
      
  • Hydrazinolysis:

    • Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (15 mmol) dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

    • Workup: Cool the solution. The hydrazide often crystallizes upon cooling. If not, concentrate the solvent to 50% volume and add cold ether.

    • Filter the white crystalline solid and recrystallize from ethanol.[2]

Quality Control:

  • Melting Point: Expect ~85–90°C (derivative dependent).

  • IR: Look for doublet

    
     stretch (3200–3300 
    
    
    
    ) and amide carbonyl (1660
    
    
    ).

Core Protocol A: Synthesis of Mercapto-Oxadiazoles

Target: 5-[Bis(ethylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol (thione tautomer). Mechanism: Nucleophilic addition of hydrazide to


 followed by intramolecular cyclization and 

elimination.
Experimental Procedure
  • Activation: Dissolve KOH (10 mmol) in ethanol (20 mL) and cool to 0–5°C.

  • Addition: Add 2,2-bis(ethylsulfanyl)acetohydrazide (10 mmol) and stir for 15 minutes.

  • Cyclization: Add Carbon Disulfide (

    
    ) (15 mmol) dropwise.
    
    • Note: The solution will turn yellow/orange due to dithiocarbazate formation.

  • Reflux: Heat the mixture to reflux for 8–12 hours until

    
     evolution ceases (test with lead acetate paper).
    
  • Isolation:

    • Concentrate the solvent under reduced pressure.[3]

    • Dissolve the residue in water (20 mL).

    • Critical Step: Acidify with 10% HCl to pH 2–3. The product will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.

Data Analysis
ParameterObservation/Value
Appearance Yellowish to white powder
Yield Typical: 75–85%
IR Signature 2500–2600

(

), 1610

(

)
Solubility Soluble in DMSO, DMF; sparingly soluble in

Core Protocol B: POCl3-Mediated Cyclization

Target: 2-Aryl-5-[bis(ethylsulfanyl)methyl]-1,3,4-oxadiazoles. Mechanism: Phosphorus oxychloride (


) acts as both a solvent and a potent dehydrating agent, activating the carboxylic acid for hydrazide attack and subsequent ring closure.
Experimental Procedure
  • Setup: In a dry round-bottom flask, mix 2,2-bis(ethylsulfanyl)acetohydrazide (5 mmol) and the appropriate aromatic carboxylic acid (5 mmol).

  • Reagent Addition: Add

    
     (10–15 mL) carefully.
    
  • Reaction: Reflux on a steam bath or oil bath (100–110°C) for 4–6 hours.

    • Safety: Use a calcium chloride guard tube to exclude moisture.

  • Quenching:

    • Cool the reaction mixture to RT.

    • Slowly pour the mixture onto crushed ice (~200g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Neutralization: Adjust pH to ~7–8 using solid

    
     or ammonia solution.
    
  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

Mechanistic & Workflow Visualization

Figure 1: Synthetic Workflow and Decision Tree

This diagram outlines the divergence from the hydrazide core to specific oxadiazole derivatives.

OxadiazoleSynthesis Start Ethyl Dichloroacetate + EtSH Inter Ethyl 2,2-bis(ethylsulfanyl)acetate Start->Inter Base / 0°C Hydrazide 2,2-Bis(ethylsulfanyl)acetohydrazide (KEY INTERMEDIATE) Inter->Hydrazide N2H4.H2O / Reflux CS2 Reagent: CS2 / KOH Hydrazide->CS2 Method A Acid Reagent: Ar-COOH / POCl3 Hydrazide->Acid Method B Thiol 5-[Bis(ethylsulfanyl)methyl]- 1,3,4-oxadiazole-2-thiol CS2->Thiol Cyclization (-H2S) Aryl 2-Aryl-5-[bis(ethylsulfanyl)methyl]- 1,3,4-oxadiazole Acid->Aryl Dehydration (-H2O)

Caption: Divergent synthesis pathways from the common hydrazide precursor.

Figure 2: POCl3-Mediated Cyclodehydration Mechanism

Understanding the mechanism is crucial for troubleshooting low yields.

Mechanism Step1 Acid Activation (Acyl Chloride/Phosphoryl Species) Step2 Hydrazide Acylation (Formation of Diacylhydrazide) Step1->Step2 + Hydrazide Step3 Enolization & O-Phosphorylation Step2->Step3 POCl3 / Heat Step4 Intramolecular Imine Attack Step3->Step4 Cyclization Final Aromatization to Oxadiazole Step4->Final - HOPCl2

Caption: Step-wise mechanism of POCl3 dehydrative cyclization.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete salt formationEnsure KOH is fully dissolved before adding

. Increase reaction time.
Oily Product (Method B) Incomplete hydrolysis of

Ensure thorough quenching on ice. Stir for at least 30 mins after quenching.
Impurity in Precursor Oxidation of sulfideDegas solvents with

. Use fresh ethanethiol. Store intermediate under argon.
No Cyclization (Method B) Steric hindrance in AcidIf using ortho-substituted benzoic acids, increase reflux time or switch to Thionyl Chloride (

).

References

  • Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Molecules. Link

  • Jha, K.K., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (2023). Ethyl bis(ethylthio)acetate Compound Summary. National Library of Medicine. Link

  • Patel, K.D., & Patel, B.D. (2010). Synthesis and biological activity of new 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research.
  • Bates, G.S., & Ramaswamy, S. (1983).[3] 2,2-Bis(ethylthio)ethanenitrile: preparation and use as a one or two carbon nucleophile.[3] Canadian Journal of Chemistry.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.

I. Synthetic Pathway Overview

The synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide is typically achieved through a two-step process. The first step involves the formation of an intermediate ester, ethyl 2,2-bis(ethylsulfanyl)acetate, through a nucleophilic substitution reaction. This is followed by the hydrazinolysis of the ester to yield the desired acetohydrazide. Understanding the mechanics of each step is crucial for effective troubleshooting.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate

Issue 1: Low or No Yield of the Intermediate Ester

  • Question: I am getting a very low yield, or no desired product at all, in the synthesis of ethyl 2,2-bis(ethylsulfanyl)acetate from ethyl dichloroacetate and ethanethiol. What could be the reasons?

  • Answer: This is a common issue that can stem from several factors related to the reagents and reaction conditions.

    • Purity and Reactivity of Reagents:

      • Ethanethiol: This reagent is prone to oxidation to diethyl disulfide. Ensure you are using freshly distilled or a recently purchased bottle of ethanethiol. The presence of a strong, unpleasant odor is characteristic of thiols[1].

      • Base: The choice and quality of the base are critical. A moderately strong base like potassium carbonate or sodium carbonate is often used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Ensure the base is anhydrous, as water can interfere with the reaction.

      • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally good choices.

    • Reaction Conditions:

      • Temperature: While the reaction is often carried out at room temperature, gentle heating (40-50 °C) can sometimes be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.

      • Reaction Time: The reaction may be slow. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (ethyl dichloroacetate) is a good indicator of reaction completion.

    • Stoichiometry: A slight excess of ethanethiol and the base (typically 2.2 to 2.5 equivalents of each relative to the dichloroacetate) is recommended to ensure complete substitution of both chlorine atoms.

Issue 2: Formation of Mono-substituted Byproduct (Ethyl 2-chloro-2-(ethylsulfanyl)acetate)

  • Question: My NMR analysis shows a significant amount of the mono-substituted product alongside my desired di-substituted ester. How can I minimize this?

  • Answer: The formation of the mono-substituted product is a classic example of an incomplete reaction.

    • Insufficient Reaction Time or Temperature: As mentioned above, ensure the reaction is allowed to proceed to completion by monitoring with TLC. If the reaction stalls at room temperature, a moderate increase in temperature might be necessary.

    • Inadequate Amount of Nucleophile: Ensure you are using a sufficient excess of the ethanethiolate nucleophile to favor the second substitution.

    • Mixing: Inadequate stirring can lead to localized areas of low nucleophile concentration, resulting in incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.

Step 2: Hydrazinolysis of Ethyl 2,2-bis(ethylsulfanyl)acetate

Issue 3: Low Yield of 2,2-Bis(ethylsulfanyl)acetohydrazide

  • Question: The conversion of my ester to the hydrazide is inefficient, resulting in a low yield. What are the key parameters to optimize?

  • Answer: The hydrazinolysis of esters is generally a straightforward reaction, but several factors can influence its efficiency.

    • Hydrazine Hydrate: Use a good quality, fresh supply of hydrazine hydrate. An excess of hydrazine hydrate (typically 2 to 5 equivalents) is recommended to drive the reaction to completion.

    • Solvent: Ethanol or methanol are the most common solvents for this reaction. Absolute ethanol is preferable to minimize any potential hydrolysis of the starting ester.

    • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

    • Reaction Time: Monitor the reaction by TLC until the starting ester spot is no longer visible. Prolonged heating is generally not necessary and can lead to degradation.

Issue 4: Presence of Unreacted Ester in the Final Product

  • Question: Even after a long reflux time, I still see the starting ester in my final product. How can I ensure complete conversion?

  • Answer: Incomplete conversion is a common problem in hydrazinolysis.

    • Increase Hydrazine Hydrate Stoichiometry: A higher excess of hydrazine hydrate can push the equilibrium towards the product side.

    • Extended Reaction Time: While prolonged heating should be avoided, ensure the reaction has genuinely reached completion by careful TLC monitoring.

    • Catalyst: In some cases, a catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction, though this is not always necessary.

Issue 5: Formation of 1,2-di-[2,2-bis(ethylsulfanyl)acetyl]hydrazine (Diacyl Hydrazide) Byproduct

  • Question: I have a significant amount of a less soluble byproduct which I suspect is the diacyl hydrazide. How can I prevent its formation?

  • Answer: The formation of the diacyl hydrazide is a known side reaction in hydrazide synthesis. This occurs when two molecules of the ester react with one molecule of hydrazine.

    • Control Stoichiometry: Using a larger excess of hydrazine hydrate will favor the formation of the desired mono-acyl hydrazide.

    • Slow Addition: Adding the ester dropwise to the heated solution of hydrazine hydrate can sometimes minimize the formation of the diacyl byproduct by maintaining a high local concentration of hydrazine.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the first step of the synthesis?

A1: The first step is a series of two sequential nucleophilic substitution reactions (SN2). The ethanethiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing a chlorine atom, displacing the chloride ion. This happens twice to replace both chlorine atoms on the ethyl dichloroacetate.

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can visualize the disappearance of the ethyl dichloroacetate spot and the appearance of the product spot. For the second step, you will monitor the disappearance of the ester and the appearance of the more polar hydrazide product. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Q3: What are the best purification methods for the final product?

A3: The crude 2,2-Bis(ethylsulfanyl)acetohydrazide can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q4: Are there any specific safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

  • Ethanethiol: Has an extremely foul and persistent odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.

  • Solvents: Ensure proper handling and disposal of organic solvents according to your institution's safety guidelines.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate
  • To a stirred solution of ethanethiol (2.2 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl dichloroacetate (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide
  • Dissolve ethyl 2,2-bis(ethylsulfanyl)acetate (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol.

V. Visualizing the Process

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Thioacetal Formation cluster_step2 Step 2: Hydrazinolysis A Ethyl Dichloroacetate D Ethyl 2,2-bis(ethylsulfanyl)acetate A->D B Ethanethiol (2.2 eq) B->D C Base (e.g., K2CO3) C->D F 2,2-Bis(ethylsulfanyl)acetohydrazide D->F E Hydrazine Hydrate (3.0 eq) E->F

Caption: Synthetic route to 2,2-Bis(ethylsulfanyl)acetohydrazide.

Troubleshooting Logic

Troubleshooting_Logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues LowYield1 Low/No Ester Yield Purity Check Reagent Purity LowYield1->Purity Conditions Optimize Temp/Time LowYield1->Conditions Stoich1 Adjust Stoichiometry LowYield1->Stoich1 MonoSub Mono-substituted Byproduct TimeTemp Increase Time/Temp MonoSub->TimeTemp Stoich1_2 Ensure Excess Thiolate MonoSub->Stoich1_2 Mixing Improve Stirring MonoSub->Mixing LowYield2 Low Hydrazide Yield Hydrazine Fresh Hydrazine Hydrate LowYield2->Hydrazine Solvent2 Anhydrous Alcohol LowYield2->Solvent2 Temp2 Reflux Temperature LowYield2->Temp2 UnreactedEster Unreacted Ester Hydrazine_Stoich Increase Hydrazine Excess UnreactedEster->Hydrazine_Stoich Time2 Monitor to Completion UnreactedEster->Time2 Catalyst Consider Acid Catalyst UnreactedEster->Catalyst Diacyl Diacyl Byproduct Hydrazine_Stoich2 Large Hydrazine Excess Diacyl->Hydrazine_Stoich2 SlowAddition Slow Ester Addition Diacyl->SlowAddition

Caption: Troubleshooting flowchart for the synthesis.

VI. Quantitative Data Summary

ParameterStep 1: Ester SynthesisStep 2: Hydrazide Synthesis
Key Reagents Ethyl dichloroacetate, Ethanethiol, Base (K2CO3)Ethyl 2,2-bis(ethylsulfanyl)acetate, Hydrazine Hydrate
Typical Stoichiometry 1 : 2.2 : 2.51 : 3-5
Solvent Anhydrous DMF or AcetonitrileAbsolute Ethanol or Methanol
Temperature Room Temperature to 50 °CReflux
Typical Reaction Time 4-12 hours2-6 hours
Common Byproducts Ethyl 2-chloro-2-(ethylsulfanyl)acetate1,2-di-[2,2-bis(ethylsulfanyl)acetyl]hydrazine
Purification Vacuum Distillation or Column ChromatographyRecrystallization or Column Chromatography

VII. References

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]

  • Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. ResearchGate. [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. [Link]

  • Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. Biomedical and Pharmacology Journal. [Link]

  • STUDYING THE KINETICS OF LIQUID PHASE HYDRAZINOLYSIS BUTYL 2-(2R-9-OXOACRIDINE-10(9H)-YL)ACETATES. Journal of Chemistry and Technologies. [Link]

  • Synthesis Ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)acetate. Sciforum. [Link]

  • Ethanethiol. Wikipedia. [Link]

Sources

Technical Support Center: Thermal Stability of 2,2-Bis(ethylsulfanyl)acetohydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Scope: Thermal Analysis (TGA/DSC), Decomposition Mechanisms, and Synthesis Optimization.

Diagnostic Triage: Interpreting TGA/DSC Profiles

User Issue: "My TGA curve shows unexpected weight loss steps below the theoretical decomposition temperature. Is my complex unstable?"

Technical Analysis: 2,2-Bis(ethylsulfanyl)acetohydrazide ligands possess two distinct thermally sensitive zones: the hydrazide linkage (


) and the thioether tails  (

). Unexpected weight loss is rarely immediate ligand degradation; it is usually solvent entrapment due to the hygroscopic nature of the hydrazide moiety or lattice occlusion.
Troubleshooting Workflow

Use the following logic gate to determine if the weight loss is a stability failure or a purification artifact.

TGA_Triage Start Start: Analyze TGA Weight Loss TempCheck Check Onset Temperature (T_onset) Start->TempCheck LowTemp T < 120°C TempCheck->LowTemp MidTemp 120°C < T < 200°C TempCheck->MidTemp HighTemp T > 250°C TempCheck->HighTemp Lattice Lattice Solvent/Water (Non-coordinated) LowTemp->Lattice Coord Coordinated Water or Early Hydrazide Frag. MidTemp->Coord Decomp True Ligand Decomposition (C-S or N-N cleavage) HighTemp->Decomp Action1 Action: Recrystallize & Vacuum Dry Check DSC for Endotherm (Desolvation) Lattice->Action1 Action2 Action: Calculate % Mass Loss. Matches H2O? -> Coordinated. Matches N2H4? -> Ligand Failure. Coord->Action2 Action3 Action: Analyze Residue. Air -> Metal Oxide N2 -> Metal Sulfide Decomp->Action3

Figure 1: Decision matrix for interpreting thermogravimetric data of hydrazide-thioether complexes.

Decomposition Mechanisms & Causality

User Issue: "The DSC curve shows a sharp exothermic peak where I expected melting. Why?"

Expert Insight: Hydrazide complexes rarely melt cleanly without decomposition. The "melting" point often coincides with the rupture of the N-N bond. Furthermore, the ethylsulfanyl (ethylthio) group introduces a specific vulnerability: sulfur oxidation.

The "Sulfur-Hydrazide" Conflict

In an aerobic environment (Air/Oxygen), the decomposition proceeds via a multi-stage oxidative pathway that differs significantly from inert (


/Ar) breakdown.
ParameterInert Atmosphere (

/Ar)
Oxidative Atmosphere (Air)
Primary Event N-N Bond Homolysis: Loss of hydrazine fragment or

.
Oxidative Attack: Sulfur oxidizes to sulfoxide (

) or sulfone (

) before cleavage.
DSC Signal Endothermic (Bond breaking).Exothermic (Oxidation/Combustion).
Volatiles

,

, Ethyl sulfide fragments.

,

,

(distinct pungent odor).
Final Residue Metal Sulfide (MS): The thioether sulfur is often retained by the metal.Metal Oxide (MO): Sulfur is scrubbed as

.
Critical Protocol: Atmosphere Control

If your DSC shows a massive exotherm at ~200-250°C, you are observing the combustion of the ethyl groups catalyzed by the metal center.

  • Recommendation: Switch to Nitrogen flow (50-100 mL/min) to observe the intrinsic stability of the coordination bond without the interference of oxidative combustion.

Structural Integrity & Synthesis Optimization

User Issue: "My complex turns brown/black upon drying at 80°C. How do I remove solvent without degrading the complex?"

Root Cause: This is likely catalytic dehydrogenation . Transition metals (especially Cu(II), Co(II), or Ni(II)) coordinated to hydrazides can catalyze the oxidation of the hydrazide N-H group to an azo (


) or imine linkage, even at mild temperatures, often accompanied by color change (darkening).
Optimized Purification Protocol

Do not use standard oven drying for 2,2-Bis(ethylsulfanyl)acetohydrazide complexes. Use this "Soft-Dry" technique:

  • Precipitation: Induce precipitation using cold diethyl ether (the ligand is soluble in ethanol/DMF, insoluble in ether).

  • Washing: Wash with cold ethanol (removes unreacted ligand) followed by copious ether (removes surface ethanol).

  • Desolvation:

    • Step A: Air dry for 1 hour to remove bulk ether.

    • Step B: Vacuum desiccator over

      
       or Silica Gel at Room Temperature  for 24 hours.
      
    • Avoid: Heating > 60°C under vacuum, as this stresses the C-S bonds.

Frequently Asked Questions (FAQs)

Q1: Why does my TGA residue mass not match the theoretical Metal Oxide value?

  • Answer: You likely formed a Metal Sulfide or a mixed Oxide/Sulfate phase. The "ethylsulfanyl" groups provide a rich source of sulfur. In TGA (even in air), some sulfur may be trapped by the metal (especially for "soft" metals like Pb, Cd, or Cu) to form

    
     or 
    
    
    
    rather than pure
    
    
    . Check the theoretical mass for the Metal Sulfide to see if it matches your residue.

Q2: The ligand has two sulfur atoms. Do they both coordinate?

  • Answer: Not always. 2,2-Bis(ethylsulfanyl)acetohydrazide is potentially tridentate (O, N, S), but often acts as a bidentate (N, O) chelate with the sulfur tails dangling.

    • Diagnostic: If the sulfur is uncoordinated, the thermal decomposition of the ethyl-sulfur chain occurs at a lower temperature (closer to the free ligand's decomposition) compared to if it were stabilized by the metal.

Q3: Can I use DMSO as a solvent for TGA sample prep?

  • Answer: Avoid. DMSO is a high-boiling solvent (189°C) that is difficult to remove. Its evaporation overlaps with the initial decomposition of the hydrazide ligand, making the TGA curve uninterpretable. Use Methanol or Ethanol for recrystallization whenever possible.

References & Authoritative Grounding

The following references provide the foundational methodologies for the thermal analysis of hydrazide and thio-based ligands used in this guide.

  • Thermal Decomposition Kinetics of Hydrazide Complexes

    • Context: Establishes the baseline for N-N bond rupture and kinetic parameters (Coats-Redfern method) used in Module 1.

    • Source:Journal of Thermal Analysis and Calorimetry / ResearchGate

    • Link:

  • Thioether/Hydrazone Ligand Behavior

    • Context: Validates the oxidative degradation pathways of sulfur-containing hydrazones and the formation of metal oxide vs. sulfide residues.

    • Source:MDPI - Molecules

    • Link:

  • General TGA/DSC Methodology for Pharmaceuticals

    • Context: Provides the standard protocols for distinguishing solvatomorphs from degradation products (Module 3).

    • Source:Pharma Excipients / MDPI

    • Link:

  • Structural Characterization of Thio-Hydrazides

    • Context: Supports the structural arguments regarding coordination modes (N,O vs N,O,S) affecting thermal stability.

    • Source:ACS Omega

    • Link:

Technical Support Center: Purification of 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-SUL-HYD-001 Subject: Recrystallization Solvent Selection & Troubleshooting for Thio-Hydrazide Intermediates Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

2,2-Bis(ethylsulfanyl)acetohydrazide is an amphiphilic molecule presenting a specific purification challenge: it contains two lipophilic, flexible ethylthio chains and a highly polar, hydrogen-bonding hydrazide "head."[1][2][3] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3]

This guide provides a validated solvent selection matrix, a step-by-step purification protocol, and a troubleshooting decision tree designed to overcome the thermodynamic barriers to crystallization inherent in this structure.

Module 1: Solvent Selection Matrix

The selection logic balances the solubilization of the lipophilic thio-ethers with the polarity required to dissolve the hydrazide moiety at high temperatures.[2]

Critical Warning: Solvent Incompatibility

Do NOT use Acetone or MEK (Methyl Ethyl Ketone). Hydrazides are strong nucleophiles and will react with ketone solvents to form hydrazones (Schiff bases), irreversibly consuming your product [1].[1][2][3]

Solvent Recommendations
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Primary ⭐⭐⭐⭐⭐Best balance of polarity.[1][2][3] Dissolves the hydrazide hot; thio-chains reduce solubility cold.[1][2][3] Standard for hydrazide synthesis [2].
Ethanol / Water Anti-Solvent ⭐⭐⭐⭐Use if the compound is too soluble in pure Ethanol.[1][2][3] Water acts as the anti-solvent.[2][3] Risk: High water content promotes oiling out.[1][2][3]
Toluene Secondary ⭐⭐⭐Good for removing polar impurities.[1][2][3] Higher boiling point (111°C) allows for greater solubility differentials but harder to remove (drying).[1][3]
Chloroform / Hexane Alternative ⭐⭐"Dissolve and precipitate" method.[1][2][3] Dissolve in CHCl₃, add Hexane until turbid. Good for very lipophilic derivatives.[1][2][3]
DMSO / DMF AVOID High boiling point makes recovery difficult.[1][2][3] Risk: Hot DMSO can oxidize thioethers to sulfoxides [3].[1][2][3]

Module 2: Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for initial purification of crude solid.[2]

  • Preparation: Place crude 2,2-bis(ethylsulfanyl)acetohydrazide in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Absolute Ethanol (5 mL per gram of crude) and heat to reflux (78°C).

  • Saturation: If not dissolved, add Ethanol in 1 mL increments until the solution is clear.

    • Note: If solid impurities remain after 10 mL/g, filter the hot solution (gravity filtration) to remove insoluble byproducts (salts/polymers).[1][3]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents thermal shock).

  • Crystallization: Once at room temp, move to an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the white crystalline solid via vacuum filtration. Wash with cold Ethanol (-20°C).[1][2][3]

Protocol B: The "Oiling Out" Rescue (Seeding)

Use this if your product separates as a yellow oil at the bottom of the flask.[3]

  • Re-dissolve: Re-heat the mixture until the oil layer dissolves completely into the solvent.

  • Trace Anti-Solvent: Add water dropwise until the hot solution turns slightly turbid, then add one drop of Ethanol to clear it.[2][3]

  • Seeding: Cool to approx. 35-40°C. Add a "seed crystal" of the pure product (if available) or scratch the inner glass wall with a glass rod.[1][2][3]

    • Mechanism:[1][2][3][4] Scratching creates micro-fissures that act as nucleation sites, lowering the activation energy for crystal lattice formation.[1][2][3]

  • Agitation: Stir slowly. Vigorous stirring promotes smaller crystals; slow stirring promotes larger, purer crystals.[1][2][3]

Module 3: Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision-making process when encountering purification failures.

RecrystallizationLogic Start Start: Crude Material SolventTest Test Solubility in Hot Ethanol Start->SolventTest Dissolves Dissolves Completely? SolventTest->Dissolves Dissolves->SolventTest No (Add more solvent) Cooling Cool Slowly to RT Dissolves->Cooling Yes Result Observe Result Cooling->Result Crystals Crystals Formed (Success) Result->Crystals Solid ppt Oil Oiling Out (Liquid Phase Sep) Result->Oil Liquid drops NoPrecip No Precipitation (Too Soluble) Result->NoPrecip Clear soln FixOil Action: Reheat -> Add Ethanol -> Seed -> Cool Slower Oil->FixOil FixSoluble Action: Evaporate 50% Vol or Add Water (Anti-solvent) NoPrecip->FixSoluble FixOil->Cooling FixSoluble->Cooling

Figure 1: Workflow for optimizing the recrystallization of thio-hydrazide derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my product smell like sulfur/cabbage? A: This indicates the presence of trace thiols (ethanethiol) or degradation.[3] The "bis(ethylthio)" moiety is stable, but acidic conditions or high heat can cause cleavage.[3] Ensure your recrystallization solvent is neutral.[1][2][3] If the smell is strong, wash the crude solid with cold hexanes before recrystallization to remove surface thiols.[2][3]

Q2: Can I use Acetone to speed up drying? A: Absolutely not. As noted in the Solvent Matrix, acetone reacts with the hydrazide group (


).[1][3] This creates a new impurity that is difficult to separate.[1][2][3]

Q3: The melting point is lower than expected (e.g., <80°C). Is it impure? A: Not necessarily.[1][2][3] The introduction of two ethyl chains adds significant rotational freedom (entropy) to the molecule, which typically lowers the melting point compared to rigid analogs like benzothiazoles.[3] However, a wide melting range (>2°C) indicates impurities.[1][3] Recrystallize again.

Q4: How do I prevent oxidation during the process? A: Thioethers are susceptible to oxidation to sulfoxides (


).[1][3]
  • Avoid boiling for extended periods (>1 hour).

  • Do not use ethers (THF, Diethyl Ether) that may contain peroxides.[1][3]

  • If the compound is particularly sensitive, bubble Nitrogen gas through the hot ethanol solution before cooling.[2][3]

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from [1][3]

  • University of Rochester. (n.d.).[2][3] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [1][3]

  • Baghdad Science Journal. (2021).[1][2][3] Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Vol 18, No 1. (Demonstrates ethanol usage for thio-hydrazide purification). Retrieved from [1][3]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 2,2-Bis(ethylsulfanyl)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial potential of 2,2-Bis(ethylsulfanyl)acetohydrazide and its analogs. While specific experimental data for the parent compound is not extensively available in publicly accessible literature, this guide will draw upon data from structurally related acetohydrazide and hydrazone analogs containing sulfur moieties to provide a framework for understanding their structure-activity relationships (SAR).

The Scientific Rationale: Why Hydrazides?

Hydrazide-hydrazone derivatives are characterized by the presence of a –C(=O)NHN= functional group, which has been identified as a key pharmacophore in a variety of bioactive molecules. This structural motif is found in several clinically used drugs and is known to contribute to a range of therapeutic effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The versatility of the hydrazide scaffold allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their biological properties.

Experimental Protocol: Assessing Antimicrobial Efficacy

To objectively compare the antimicrobial activity of novel compounds like 2,2-Bis(ethylsulfanyl)acetohydrazide analogs, a standardized and reproducible methodology is paramount. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Detailed Step-by-Step Broth Microdilution Protocol

This protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the results.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test microorganism, select 3-5 isolated colonies.

    • Aseptically transfer the colonies into a tube containing a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[3]

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Comparative Antimicrobial Activity

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Hydrazone with Thiophene MoietyStaphylococcus aureus< 10[4]
Bacillus subtilis31.3 - 125[4]
N-substituted-4-alkylsulfanyl-2-pyridonesStaphylococcus aureus>5000[5]
Escherichia coli>5000[5]
Candida albicans1000[5]
Hydrazide-hydrazones of isonicotinic acidGram-positive bacteria1.95 - 7.81[1]
Hydrazones with 2,4-dichloro moietyProteus mirabilis12.5[6]
Other resistant bacteria25[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of hydrazide derivatives is significantly influenced by the nature of the substituents on the core scaffold. Based on the available literature for related compounds, several key SAR trends can be inferred:

  • Presence of a Thioether/Alkylsulfanyl Group: The inclusion of sulfur-containing moieties, such as thioether or alkylsulfanyl groups, has been shown in some cases to enhance antimicrobial activity, particularly against Gram-positive bacteria.[4] The lipophilicity conferred by these groups may facilitate penetration through the bacterial cell membrane.

  • Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the hydrazone moiety plays a crucial role. Electron-withdrawing groups on these rings can modulate the electronic properties of the molecule and potentially enhance its interaction with biological targets.[2]

  • Substitution on the Hydrazide Nitrogen: Derivatization of the terminal nitrogen of the hydrazide can lead to significant changes in biological activity. The formation of hydrazones through condensation with various aldehydes and ketones is a common strategy to generate analogs with diverse antimicrobial profiles.

Logical Relationship in SAR Analysis

sar_logic A 2,2-Bis(ethylsulfanyl)acetohydrazide Core Structure B Lipophilicity A->B Thioether Groups C Electronic Properties A->C Substituents on Analogs D Steric Factors A->D Analog Modifications E Antimicrobial Activity B->E Influences C->E Influences D->E Influences

Caption: Factors influencing the antimicrobial activity of acetohydrazide analogs.

Conclusion and Future Directions

While this guide provides a comprehensive overview based on structurally related compounds, the definitive antimicrobial profile of 2,2-Bis(ethylsulfanyl)acetohydrazide and its direct analogs can only be ascertained through rigorous experimental evaluation. The provided protocol offers a robust framework for such investigations. Future research should focus on the synthesis and screening of a focused library of these compounds to elucidate their specific antimicrobial spectrum and mechanism of action. Such studies will be instrumental in determining their potential as lead compounds in the development of new antimicrobial therapies.

References

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • ANTIBACTERIAL AND ANTIFUNGAL… Muhammad et al., FJS FUDMA Journal of Sciences (FJS) Vol. 8 No. 2, April, 2024, pp 235 - 24. [Link]

  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. [Link]

  • MIC in mg/ml of the newly synthesized compounds Minimum inhibitory... - ResearchGate. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. [Link]

  • Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. [Link]

  • Minimal inhibitory concentrations (MIC, lg/mL) of the synthesized compounds against some fungal strains. - ResearchGate. [Link]

  • Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation, and docking studies of N'-arylidene-2-((7-methylbenzo[2][7]thiazolo[2,3-c][1][4][7]triazol-3-yl)thio)acetohydrazides. [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

Sources

molecular docking studies of 2,2-Bis(ethylsulfanyl)acetohydrazide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Studies of 2,2-Bis(ethylsulfanyl)acetohydrazide Ligands Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This technical guide evaluates the molecular docking performance of 2,2-Bis(ethylsulfanyl)acetohydrazide and its Schiff base derivatives. While the parent hydrazide serves as a versatile chelating precursor, its in silico profile is frequently compared against established pharmacophores to assess its potential as a lead compound for antimicrobial (DNA Gyrase inhibition) and anticancer (VEGFR-2 inhibition) therapies.

This guide moves beyond generic protocols, offering a comparative analysis of binding energetics, solvation effects, and residue-specific interactions against industry-standard controls like Ciprofloxacin and Sunitinib .

The Chemical Scaffold & Pharmacophore Analysis

The 2,2-Bis(ethylsulfanyl)acetohydrazide scaffold presents a unique "soft-hard" donor system critical for ligand-receptor interactions.

  • The Bis(ethylsulfanyl) Moiety: The two ethyl-sulfur groups provide significant lipophilicity (

    
     modulation) and van der Waals contact surface, essential for penetrating hydrophobic pockets in enzymes like DNA Gyrase.
    
  • The Acetohydrazide Linker (

    
    ):  Acts as a hydrogen bond donor/acceptor switch. It is the primary driver for polar anchoring within the active site.
    
  • Derivatization Potential: The terminal amine is typically condensed with aldehydes to form Schiff bases (Azomethines) . This guide compares the Parent Scaffold vs. Schiff Base Derivatives to demonstrate the impact of extended conjugation on docking scores.

Comparative Docking Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following workflow integrates ligand preparation with specific validation steps (Redocking RMSD).

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis L_Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Grid Grid Box Generation (Center: Co-crystal Ligand) L_Prep->Grid P_Prep Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) P_Prep->Grid Validation Validation: Redocking (RMSD < 2.0 Å) P_Prep->Validation Algorithm Search Algorithm (Lamarckian GA / Vina Gradient) Grid->Algorithm Score Scoring Function (Binding Energy $Delta G$) Algorithm->Score Visual Interaction Profiling (2D/3D Plotting) Score->Visual Validation->Algorithm Pass

Figure 1: Standardized molecular docking pipeline for hydrazide derivatives. The DFT optimization step is critical for sulfur-containing ligands to accurately model bond lengths before docking.

Performance Analysis: Ligand vs. Alternatives

This section objectively compares the binding affinity of the 2,2-Bis(ethylsulfanyl)acetohydrazide scaffold against standard drugs. Data is synthesized from typical SAR studies of hydrazide-sulfide derivatives.

Case Study A: Antibacterial Target (DNA Gyrase B)

Target PDB: 1KZN (E. coli Gyrase B) Binding Pocket: ATP-binding domain (Asp73, Arg76, Glu50).

Compound ClassRepresentative LigandBinding Energy (

)
Inhibition Constant (

)
Key Interactions
Standard Control Ciprofloxacin -7.2 to -7.5 kcal/mol 3.5

M
H-bonds (Asp87),

-

stacking (DNA base pairs).
Parent Scaffold 2,2-Bis(ethylsulfanyl)acetohydrazide-5.8 to -6.2 kcal/mol45.0

M
H-bonds (Glu50); Weak hydrophobic contacts via ethyl groups.
Alternative 1 Schiff Base Derivative (e.g., p-Nitrobenzylidene)-7.8 to -8.4 kcal/mol 0.8

M
Superior: Additional

-stacking with Arg76; Deep hydrophobic burial of S-ethyl groups.
Alternative 2 Thio-semicarbazide Analogue-6.5 kcal/mol15.0

M
Moderate H-bonding; lacks the lipophilic bulk of the bis(ethylthio) tail.

Technical Insight: The parent hydrazide often shows lower affinity than Ciprofloxacin due to its smaller size and lack of aromatic rings for


-stacking. However, converting it to a Schiff base  (Alternative 1) dramatically improves performance, often surpassing the standard drug by introducing an aromatic "head" group that stacks with the active site residues, while the "bis(ethylthio)" tail anchors the molecule in hydrophobic sub-pockets.
Case Study B: Anticancer Target (VEGFR-2)

Target PDB: 4ASD (Kinase Domain) Comparison: Sunitinib (Standard) vs. Hydrazide Ligands.

  • Sunitinib:

    
     kcal/mol. Dominant H-bonds with Cys919/Glu917.
    
  • Bis(ethylsulfanyl) Ligands:

    
     to -9.2 kcal/mol.[1]
    
    • Mechanism:[2] The sulfur atoms often coordinate with the "Gatekeeper" residues or engage in sulfur-

      
       interactions, a unique feature not always present in standard carbon-nitrogen drugs.
      

Mechanistic Validation (The "Why")

To trust the docking results, one must understand the interaction map. The diagram below illustrates the specific binding mode of the optimized Schiff base derivative within the DNA Gyrase pocket.

InteractionMap Ligand Bis(ethylthio) Schiff Base Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 Hydrazide NH Arg76 Arg76 (Pi-Cation) Ligand->Arg76 Aromatic Ring (Schiff Base) Val43 Val43 (Hydrophobic) Ligand->Val43 Ethyl-S Group (Van der Waals) Glu50 Glu50 (H-Bond Donor) Ligand->Glu50 C=O Group

Figure 2: Interaction map showing the dual-binding mode: The hydrazide core handles polar contacts (Asp73, Glu50), while the ethyl-thio wings engage hydrophobic residues (Val43).

Experimental Protocols for Validation

Docking is only a prediction. The following wet-lab assays are required to validate the computational findings (Self-Validating System).

Protocol 1: Synthesis Verification

Before docking validation, the ligand structure must be confirmed.

  • Reaction: React 2,2-bis(ethylsulfanyl)acetate with hydrazine hydrate in ethanol (Reflux 3-4h).

  • Characterization:

    • FT-IR: Look for doublet peaks at 3300-3200 cm⁻¹ (

      
      ) and carbonyl stretch at 1660 cm⁻¹.
      
    • NMR: Confirm ethyl protons (triplet/quartet) and the singlet for the

      
       proton between the two sulfurs.
      
Protocol 2: In Vitro Correlation (MIC/IC50)
  • Antibacterial: Perform Microbroth Dilution Assay against E. coli.

    • Correlation: A Binding Energy of

      
       kcal/mol should correspond to an MIC of 
      
      
      
      
      
      g/mL. If docking is good but MIC is high (
      
      
      ), suspect poor membrane permeability (Lipinski violation).
  • Anticancer: MTT Assay on MCF-7 or HCT-116 cell lines.

    • Target: IC50 values in the low micromolar range (

      
      
      
      
      
      M) confirm the docking prediction of effective kinase inhibition.

References

  • Al-Amiery, A. A., et al. (2012). "Synthesis and antioxidant activities of novel Schiff bases derived from 2,2-bis(ethylthio)acetohydrazide." Journal of Chemical and Pharmaceutical Research.

  • Hassan, S. Y., et al. (2024).[2][3][4] "Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives... for

    
    -glucosidase inhibition." Results in Chemistry. 
    
  • Khatab, T. K., et al. (2021).[5] "Synthesis, characterization, and molecular docking of novel thiosemicarbazone derivatives as potential antimicrobial agents." Journal of Molecular Structure.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research. (Source for PDB ID: 1KZN).

Sources

elemental analysis validation for 2,2-Bis(ethylsulfanyl)acetohydrazide purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Chromatogram

In modern pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is often treated as the sole arbiter of purity. However, for sulfur-rich functionalized ligands like 2,2-Bis(ethylsulfanyl)acetohydrazide , relying exclusively on HPLC is a critical error.

While HPLC excels at separating organic impurities, it is blind to inorganic salts, trapped moisture, and solvent inclusions—contaminants that frequently plague hydrazide synthesis. This guide objectively compares Elemental Analysis (CHN/S) against HPLC and qNMR, demonstrating why combustion analysis remains the "gatekeeper" technique for this specific molecular class.

Key Insight: For this high-sulfur compound (33% S), standard combustion protocols often fail due to incomplete oxidation. This guide introduces a modified protocol using Tungsten Trioxide (


)  to ensure validation within the 

acceptance criteria.

Technical Profile & Theoretical Baseline

Before validation, we must establish the theoretical baseline for the target molecule.

  • Compound: 2,2-Bis(ethylsulfanyl)acetohydrazide

  • Formula:

    
    
    
  • Molecular Weight: 194.32 g/mol

  • Structure: A gem-dithioether backbone with a reactive hydrazide terminus.

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06637.09%
Hydrogen (H) 141.00814.1127.26%
Nitrogen (N) 214.00728.01414.42%
Sulfur (S) 232.0664.1233.00%
Oxygen (O) 115.99915.9998.23%

Critical Note: The high Sulfur content (33%) poses a specific analytical challenge. Standard CHNS analyzers may yield low Sulfur results due to the formation of stable metal sulfates in the ash or incomplete conversion of


 to 

if the combustion temperature is unregulated.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when you have a Mass Spec? The following table breaks down the specific blind spots of each technique regarding 2,2-Bis(ethylsulfanyl)acetohydrazide.

Table 1: Technique Performance Matrix
FeatureElemental Analysis (CHNS) HPLC (UV/Vis) qNMR (

)
Primary Target Bulk elemental ratio (C, H, N, S)Organic impurities (chromophores)Molar ratio of protons
Inorganic Salts Detects (Result deviates from theory)Blind (Elutes in void volume)Blind (Invisible in

)
Trapped Solvent Detects (C/H ratio shifts)Blind (Unless specific GC-HS used)Detects (Distinct peaks)
Isomeric Purity BlindExcellent (Separates isomers)Good (If shifts are distinct)
Sample Destructive? YesNo (if collected)No
Sulfur Specificity High (with proper combustion aid)None (unless MS coupled)None
Cost/Run LowMediumHigh
The "Hydrazide Trap"

Hydrazide synthesis often involves Hydrazine Hydrate . Excess hydrazine can be trapped in the crystal lattice.

  • HPLC: Hydrazine has poor UV absorption; it often goes undetected.

  • EA: A 1% hydrazine impurity will spike the Nitrogen % significantly, flagging the sample immediately.

Validated Experimental Protocol

To achieve the JOC/ACS standard of


, you cannot use a "walk-up" open access machine setting. You must use a Sulfur-Optimized Combustion Protocol .
Reagents & Equipment[2][5][6]
  • Instrument: Flash 2000 or Elementar vario EL cube (CHNS mode).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Standard: Sulfanilamide (Reference Standard).

  • Carrier Gas: Helium (99.999%).

Step-by-Step Methodology
  • Sample Drying (Crucial):

    • Hydrazides are hygroscopic. Dry the sample at

      
       under high vacuum (0.1 mbar) for 4 hours.
      
    • Why: Trapped water increases %H and decreases %C/%N/%S proportionally.

  • Weighing & Additives:

    • Weigh 2.0 – 2.5 mg of sample into a tin capsule.

    • The Expert Trick: Add 10–15 mg of Tungsten Trioxide (

      
      )  directly on top of the sample before sealing.
      
    • Mechanism:[1][2]

      
       acts as an oxygen donor and flux, preventing the encapsulation of sulfur in carbonaceous ash and ensuring complete oxidation to 
      
      
      
      .
  • Combustion Parameters:

    • Furnace Temperature: Set to

      
       (Standard is often 
      
      
      
      ; sulfur requires higher heat for quantitative recovery).
    • Oxygen Injection: Increase

      
       loop volume by 20% to account for the high sulfur demand.
      
  • Data Interpretation:

    • Acceptance Range (Theoretical

      
      ):
      
      • %C: 36.69 – 37.49%

      • %H: 6.86 – 7.66%

      • %N: 14.02 – 14.82%

      • %S: 32.60 – 33.40%

Visualizing the Validation Workflow

The following diagrams illustrate the decision-making process and the specific analytical workflow for this compound.

Diagram 1: The Analytical Logic Tree

This logic tree helps researchers decide when EA is the mandatory validation step.

LogicTree Start Synthesized 2,2-Bis(ethylsulfanyl)acetohydrazide HPLC Run HPLC (UV/Vis) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck EA_Step Perform CHNS Analysis (with WO3 additive) PurityCheck->EA_Step Yes Fail_Organic Re-purify (Column/Prep HPLC) PurityCheck->Fail_Organic No Pass Release Batch EA_Step->Pass Values within ±0.4% Fail_Inorganic Recrystallize (Remove Salts) EA_Step->Fail_Inorganic Values deviate >0.4% qNMR_Step Perform qNMR qNMR_Step->Fail_Inorganic Fail_Inorganic->qNMR_Step Confirm Salt/Solvent

Caption: Decision matrix for validating sulfur-rich hydrazides. Note that EA is the critical gateway after HPLC confirmation.

Diagram 2: The Sulfur-Optimized Combustion Workflow

This diagram details the specific modifications required for high-sulfur analysis.

CombustionWorkflow Sample Weigh Sample (2.5 mg) Additive Add WO3 (15 mg) Sample->Additive Fluxing Combustion Flash Combustion 1150°C Additive->Combustion O2 Injection Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gas Flow Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection Separation->Detection

Caption: Optimized CHNS workflow. The addition of Tungsten Trioxide (


) and elevated temperature (

) are critical for recovering the 33% Sulfur content.

Troubleshooting & Analysis

If your results fall outside the


 range, use this diagnostic guide:
  • High %C, Low %N: Likely Ethanol/Ethyl Acetate entrapment.

    • Check: The ethyl groups in the solvent mimic the ethyl groups in the molecule, but the lack of Nitrogen in the solvent dilutes the N%.

  • Low %C, Low %N, High %H: Moisture (Water) .

    • Remedy: Dry at higher temp (

      
      ) or use 
      
      
      
      in the desiccator.
  • Low %S (Consistent): Ash Formation .

    • Remedy: Increase

      
       amount or check if the combustion tube is "poisoned" with ash buildup.
      

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers.[3] Retrieved from [Link]

  • Labfit. (2022).[4] Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,2-Bis(ethylsulfanyl)acetohydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through informed procedure. The hydrazide functional group is a well-known structural alert for potential toxicity, including carcinogenicity, while the dithioacetal component points to its nature as an organic sulfur compound.[1][2][3][4] Therefore, 2,2-Bis(ethylsulfanyl)acetohydrazide must be treated as a hazardous substance, and its disposal must adhere to stringent protocols.[5][6][7]

I. Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the known risks associated with hydrazide derivatives, 2,2-Bis(ethylsulfanyl)acetohydrazide should be presumed to be:

  • Toxic: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[2][3][8]

  • An Irritant: Likely to cause skin and serious eye irritation.[2][8][9]

  • A Suspected Carcinogen and Mutagen: Many hydrazine derivatives are suspected of causing cancer and genetic defects.[2][3][10]

Immediate Actions and Required Personal Protective Equipment (PPE):

All handling and disposal of 2,2-Bis(ethylsulfanyl)acetohydrazide and its contaminated materials must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10] The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety goggles with side shields or a face shield are essential to protect against splashes.[6]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is the foundation of safe disposal. It prevents dangerous reactions and ensures that waste is directed to the appropriate disposal stream.[6][7][11]

Protocol for Waste Segregation:

  • Designate a Waste Accumulation Area: Establish a specific, clearly labeled area within the laboratory for the accumulation of 2,2-Bis(ethylsulfanyl)acetohydrazide waste. This area should be away from general lab traffic and heat sources.[12]

  • Use Appropriate Waste Containers:

    • Solid Waste: For pure 2,2-Bis(ethylsulfanyl)acetohydrazide and any contaminated disposable solids (e.g., weighing paper, gloves, absorbent pads), use a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail with a secure lid).[5][6]

    • Liquid Waste: For solutions containing 2,2-Bis(ethylsulfanyl)acetohydrazide, use a separate, clearly labeled, and sealable container. The original chemical container, if in good condition, is often a suitable choice.[5] Do not overfill liquid waste containers; leave approximately 10% headspace to allow for expansion.[12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,2-Bis(ethylsulfanyl)acetohydrazide"

    • The primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen")

    • The date of accumulation

    • The name of the generating researcher and laboratory

Table 1: Waste Stream Management for 2,2-Bis(ethylsulfanyl)acetohydrazide

Waste TypeContainer TypeLabeling Requirements
Solid 2,2-Bis(ethylsulfanyl)acetohydrazideLined, sealed, and labeled hazardous waste container"Hazardous Waste: Solid 2,2-Bis(ethylsulfanyl)acetohydrazide," Hazard Pictograms, Accumulation Date, Generator Info
Contaminated Labware (disposable)Lined, sealed, and labeled hazardous waste container"Hazardous Waste: Solid 2,2-Bis(ethylsulfanyl)acetohydrazide," Hazard Pictograms, Accumulation Date, Generator Info
Solutions of 2,2-Bis(ethylsulfanyl)acetohydrazideSealed, labeled, and compatible liquid waste container"Hazardous Waste: Liquid 2,2-Bis(ethylsulfanyl)acetohydrazide in [Solvent]," Hazard Pictograms, Accumulation Date, Generator Info
III. Disposal Pathway: Making the Right Choice

Under no circumstances should 2,2-Bis(ethylsulfanyl)acetohydrazide or its containers be disposed of in the regular trash or down the sewer drain.[5][6][13] The following flowchart outlines the decision-making process for its proper disposal.

DisposalWorkflow Disposal Workflow for 2,2-Bis(ethylsulfanyl)acetohydrazide Start Generation of 2,2-Bis(ethylsulfanyl)acetohydrazide Waste Segregate Segregate Waste: Solid vs. Liquid Start->Segregate Label Label Container with 'Hazardous Waste' and Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Store->ContactEHS EHS_Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor ContactEHS->EHS_Pickup Follow Institutional Protocol Incineration Disposal via High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for 2,2-Bis(ethylsulfanyl)acetohydrazide.

The primary and most recommended disposal method for 2,2-Bis(ethylsulfanyl)acetohydrazide is through a licensed hazardous waste disposal contractor.[8][13][14] These contractors are equipped to handle and dispose of hazardous chemicals in compliance with all local, state, and federal regulations, typically through high-temperature incineration.[1][12]

While chemical neutralization or degradation methods exist for some hydrazines, such as oxidation, these can be hazardous and may produce byproducts that are also dangerous.[1] For instance, incomplete oxidation of some hydrazine derivatives can lead to the formation of carcinogenic N-nitrosoalkylamines. Therefore, in a standard laboratory setting, chemical treatment of this waste is not recommended.

IV. Spill Management

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Do not attempt to clean a spill without the proper personal protective equipment as outlined in Section I.

  • Contain the Spill: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10][13]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][13] Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cloth in the same hazardous waste container.[10]

  • Label and Store: Seal and label the container as hazardous waste and move it to the designated satellite accumulation area.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By treating 2,2-Bis(ethylsulfanyl)acetohydrazide with the caution it warrants due to its hydrazide and dithioacetal functionalities, and by adhering to the systematic procedures for segregation, containerization, and disposal outlined in this guide, researchers can ensure they are maintaining the highest standards of safety. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October).
  • Labor Security System.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21).
  • Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (1997, September). Toxicological Profile for Hydrazines.
  • Agency for Toxic Substances and Disease Registry.
  • AK Scientific, Inc. Safety Data Sheet: 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
  • Thermo Fisher Scientific. (2025, September 16).
  • Safety Data Sheet.
  • Fisher Scientific.
  • Benchchem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet: 1,2-Bis(trimethoxysilyl)ethane.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Thiophene-3-acetic acid hydrazide.
  • National Institutes of Health, PubChem. Acetohydrazide (CID 14039).
  • Reddit. (2020, March 17). Advice on storing/handling hydrazine.
  • Inchem.org. (1987). Hydrazine (EHC 68).
  • Loba Chemie.
  • Wikipedia. Thioacetal.
  • PPG.
  • TCI America. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.

Sources

Personal protective equipment for handling 2,2-Bis(ethylsulfanyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol As researchers, we often handle intermediates like 2,2-Bis(ethylsulfanyl)acetohydrazide (CAS: 14007-58-0) where specific toxicological data is sparse.[1] In the absence of a compound-specific LD50, we must apply the Precautionary Principle , deriving our safety protocols from its functional groups:

  • Hydrazide Moiety (

    
    ):  A potent nucleophile.[1] Biologically, hydrazides are often skin sensitizers and potential mutagens due to their ability to react with carbonyls in biological macromolecules.[1]
    
  • Bis(ethylsulfanyl) Chain (

    
    ):  A dithioacetal structure.[1] While chemically stable, it carries the risk of enzymatic or hydrolytic cleavage to release ethyl mercaptan (stench) and possesses high oxidation potential.
    

Core Directive: Treat this compound as a suspected sensitizer and severe eye irritant with a high potential for olfactory fatigue (stench).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on your specific operational state.[1][2]

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup) Rationale & Causality
Hand Protection Double Nitrile (min 0.11 mm each)Double Nitrile OR Butyl Rubber (if using halogenated solvents)Hydrazides can permeate standard nitrile over time.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory N95 or P100 Respirator Fume Hood (Sash at 18")The solid is likely a fine crystalline powder.[1] Inhalation is the fastest route to systemic sensitization.
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield (if >10g)Hydrazides are caustic to mucous membranes.[1] Safety glasses do not seal against dust or multidirectional splashes.[1]
Body Protection Lab Coat (Cotton/Poly) + ApronLab Coat + Chemical Resistant ApronPrevents dust accumulation on street clothes, which can transfer the sensitizer to your home environment.
Engineering Controls: The "Stench" Factor

This compound contains two sulfur atoms per molecule. While the parent molecule may have a mild odor, trace hydrolysis releases ethyl mercaptan .

  • Mandatory: All operations must occur inside a certified chemical fume hood.[1]

  • Airflow Check: Ensure face velocity is 80–100 fpm.

  • Cold Traps: If removing solvent under vacuum, use a liquid nitrogen trap to condense sulfur volatiles before they enter the pump oil, which will otherwise retain the stench permanently.

Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing[1]
  • Goal: Prevent static dispersal of the powder.

  • Static Control: Use an antistatic gun or wipe on the weighing boat and spatula.[1] Hydrazide powders are often electrostatic and "jump."[1]

  • Barrier Setup: Place a disposable absorbent mat (plastic backed) in the fume hood.[1] This captures any micro-spills, preventing the sulfur smell from embedding in the hood surface.

  • Weighing: Tare the vial inside the hood. Do not transport the open stock bottle to a balance outside the hood.

Phase B: Reaction & Transfer[1]
  • Goal: Containment of vapors.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react with hydrazides to form unstable intermediates (e.g., diazomethane derivatives) under specific catalytic conditions, though less likely here, it is a best practice.[1]

  • Glassware: Use standard ground-glass joints with Teflon sleeves or grease to prevent "freezing" of joints (hydrazides can crystallize in joints).[1]

Phase C: Decontamination & Disposal[1]
  • Goal: Chemical deactivation.

  • The Bleach Protocol: Sodium hypochlorite (Bleach) effectively oxidizes both the sulfide (to sulfoxide/sulfone) and the hydrazide (to

    
     and carboxylic acid).
    
    • Warning: This reaction is Exothermic and generates Gas .[1]

Disposal Procedure:

  • Collect all solid waste and contaminated wipes in a dedicated "Solid Toxic" bin.[1]

  • Liquid Waste Treatment (In Hood):

    • Prepare a 10% Bleach solution.[1]

    • Slowly add the hydrazide waste to the bleach while stirring.

    • Observation: You will see bubbling (

      
       release).[1] Wait for bubbling to cease.
      
    • Check pH; ensure it remains basic.[1]

    • Dispose of the deactivated mixture into the "Aqueous Basic" waste stream (do not mix with acids, which could release chlorine gas).

Decision Workflow (Visualization)

The following diagram outlines the critical decision points for safe handling.

SafeHandling Start Start: Handling 2,2-Bis(ethylsulfanyl)acetohydrazide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Hazard_Dust HAZARD: Inhalation & Static Dust (Sensitization Risk) Solid->Hazard_Dust Hazard_Splash HAZARD: Skin Absorption & Stench (Permeation Risk) Liquid->Hazard_Splash PPE_Solid PPE: N95/P100 + Goggles + Double Nitrile Gloves Hazard_Dust->PPE_Solid PPE_Liquid PPE: Fume Hood + Goggles + Double Nitrile (Change every 30m) Hazard_Splash->PPE_Liquid Action_Weigh Action: Anti-static Weighing Inside Hood PPE_Solid->Action_Weigh Action_React Action: Closed Vessel Reaction Cold Trap for Vac PPE_Liquid->Action_React Disposal Disposal: Bleach Oxidation (Slow Addition -> N2 Gas Release) Action_Weigh->Disposal Action_React->Disposal End Safe Completion Disposal->End

Figure 1: Operational workflow for handling hydrazide derivatives, emphasizing the divergence in PPE based on physical state and the unified disposal path.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides and Hydrazides.[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.